2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(6,7-dimethyl-3-phenylquinoxalin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-15-13-19-20(14-16(15)2)25-22(23(26)18-11-7-4-8-12-18)21(24-19)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJQLWBDLGCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline from 4,5-dimethyl-1,2-phenylenediamine and benzil
This technical guide provides a comprehensive overview of the synthesis of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, a derivative of quinoxaline. The synthesis involves the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with benzil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties. The synthesis described herein is a fundamental method for obtaining these valuable scaffolds.
Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[1][2][3]
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Benzil
-
Catalyst (optional, e.g., TiO2-Pr-SO3H, AlCuMoVP, or a mild acid like phthalic acid)[1][2][3]
-
Crushed ice
-
Rectified spirit (for recrystallization)[1]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 4,5-dimethyl-1,2-phenylenediamine and 1 mmol of benzil in a suitable solvent such as ethanol (20 mL).[1]
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount (e.g., 10 mg of TiO2-Pr-SO3H or 100 mg of AlCuMoVP) to the mixture.[1][2] The use of a catalyst can significantly reduce reaction time and improve yield.[1]
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or refluxed.[1][2] Reaction times can vary from as short as 10 minutes with a catalyst to several hours without.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The product is then precipitated by pouring the reaction mixture into crushed ice.[1]
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as rectified spirit or ethanol, to yield the pure this compound.[1]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. The yield can vary depending on the specific reaction conditions and the catalyst used.
| Parameter | Value | Reference |
| Reactant 1 | 4,5-dimethyl-1,2-phenylenediamine | - |
| Reactant 2 | Benzil | - |
| Stoichiometric Ratio | 1:1 | [1][2] |
| Solvent | Ethanol | [1] |
| Catalyst (example) | TiO2-Pr-SO3H | [1] |
| Reaction Time | 10 minutes (with catalyst) | [1] |
| Expected Yield | Up to 95% (based on analogous reactions) | [1] |
| Melting Point | To be determined experimentally | - |
| Spectroscopic Data | To be determined experimentally (¹H NMR, ¹³C NMR, IR, MS) | - |
Reaction Workflow
The synthesis of this compound proceeds through a condensation reaction followed by cyclization. The workflow is illustrated in the diagram below.
Caption: Reaction workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the chemical properties of a specific derivative, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, providing a predictive overview of its synthesis, spectroscopic signature, and potential for further chemical modification and biological application.
Predicted Physicochemical Properties
The fundamental physicochemical properties of this compound have been predicted based on its chemical structure. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Predicted Value |
| Molecular Formula | C29H22N2O |
| Molecular Weight | 414.50 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not established, but likely >150 °C |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF; sparingly soluble in alcohols; and insoluble in water. |
| LogP | Estimated to be in the range of 5.0-6.0 |
Synthesis and Experimental Protocols
The synthesis of this compound is proposed as a multi-step process, beginning with the well-established synthesis of a quinoxaline precursor.
Proposed Synthetic Pathway
A plausible synthetic route involves two key steps:
-
Step 1: Synthesis of 2,3-diphenyl-6,7-dimethylquinoxaline. This involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with benzil.[4]
-
Step 2: Introduction of the benzoyl group. This is a more challenging transformation. A hypothetical approach would be the oxidation of a 2-benzyl-3-phenyl-6,7-dimethylquinoxaline precursor. Direct benzoylation of the quinoxaline ring is not a standard procedure.
DOT Script for Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol for 2,3-diphenyl-6,7-dimethylquinoxaline (Precursor Synthesis)
This protocol is adapted from established methods for quinoxaline synthesis.[5][6]
Materials:
-
4,5-dimethyl-1,2-phenylenediamine (1 mmol, 136.19 g/mol )
-
Benzil (1 mmol, 210.23 g/mol )
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add ethanol (10 mL) to the flask.
-
The mixture is stirred at room temperature for 10 minutes and then refluxed for 2-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol to yield 2,3-diphenyl-6,7-dimethylquinoxaline as a crystalline solid.[4]
Predicted Spectroscopic Data
The following spectroscopic data for this compound are predicted based on its structure and known data for similar compounds.[7][8][9]
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | - Aromatic protons of the quinoxaline core: Two singlets in the range of 7.5-8.0 ppm. - Phenyl and Benzoyl protons: Multiplets in the range of 7.2-8.2 ppm. - Methyl protons: A singlet around 2.5 ppm. |
| ¹³C NMR | - Quaternary carbons of the quinoxaline core: Peaks in the range of 140-155 ppm. - Aromatic carbons: Peaks in the range of 125-140 ppm. - Carbonyl carbon (C=O): A peak around 190-200 ppm. - Methyl carbons: A peak around 20 ppm. |
| IR (cm⁻¹) | - C=O stretch (benzoyl): Strong absorption around 1660-1680 cm⁻¹. - C=N stretch (quinoxaline): Absorption around 1550-1600 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aliphatic C-H stretch (methyl): Below 3000 cm⁻¹. |
| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 414.50. - Fragmentation patterns corresponding to the loss of the benzoyl group (C₇H₅O) and phenyl group (C₆H₅). |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the quinoxaline core and its substituents.
-
Quinoxaline Ring: The pyrazine ring of the quinoxaline system is electron-deficient and can undergo nucleophilic substitution reactions, although this is less common on an unsubstituted ring. The nitrogen atoms are weakly basic.
-
Benzoyl Group: The carbonyl group is susceptible to nucleophilic attack. It can also direct electrophilic substitution to the meta-position of its phenyl ring.
-
Methyl Groups: The methyl groups on the benzene ring can potentially undergo oxidation under harsh conditions.
Potential Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various kinases.[1] The presence of the bulky benzoyl and phenyl groups suggests that this compound could potentially act as an inhibitor of protein kinases by competing with ATP for the binding site.
Many quinoxaline-based compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, which are crucial in cancer cell signaling. Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
DOT Script for a Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
While this compound remains a compound for which specific experimental data is yet to be published, this guide provides a comprehensive theoretical framework for its chemical properties. Based on the well-understood chemistry of quinoxalines, a plausible synthetic route and predicted spectroscopic and physicochemical properties are presented. The structural features of this molecule suggest it may be a valuable candidate for investigation in drug discovery, particularly in the context of kinase inhibition. The experimental protocols and predictive data herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this novel quinoxaline derivative.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijiset.com [ijiset.com]
- 7. 6,7-DIMETHYL-2,3-DI(2-PYRIDYL)QUINOXALINE(6627-38-9) 1H NMR spectrum [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the novel quinoxaline derivative, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline. Due to the specific nature of this compound, this guide synthesizes expected data based on the analysis of structurally related molecules and established spectroscopic principles. It offers detailed experimental protocols and data interpretation frameworks for researchers in organic synthesis, medicinal chemistry, and drug development.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from various spectroscopic analyses of this compound. These predictions are derived from spectral data of analogous quinoxaline, benzoyl, and phenyl-containing compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methyl (C6-CH₃, C7-CH₃) | ~2.4 | Singlet |
| Quinoxaline (C5-H, C8-H) | ~7.4 - 7.8 | Singlet / Doublet |
| Phenyl (C3-Ph) | ~7.5 - 7.7 | Multiplet |
| Benzoyl (C2-CO-Ph) | ~7.6 - 8.0 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Methyl (C6-CH₃, C7-CH₃) | ~20 |
| Quinoxaline (Aromatic C) | ~128 - 142 |
| Phenyl & Benzoyl (Aromatic C) | ~128 - 138 |
| Quinoxaline (C-N) | ~150 - 160 |
| Carbonyl (C=O) | ~190 - 195 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | ~351.15 |
| [M+Na]⁺ | ~373.13 |
Table 4: Predicted UV-Visible Spectral Data (in Methanol)
| Transition | Predicted λmax (nm) |
| π → π | ~280 - 320 |
| n → π | ~330 - 360 |
Table 5: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Benzoyl) | ~1660 - 1680 |
| C=N (Quinoxaline) | ~1550 - 1600 |
| C-H (Aromatic) | ~3000 - 3100 |
| C-H (Aliphatic) | ~2850 - 2950 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire spectra at 25 °C. Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-15 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. The spectral width should be set to 0-220 ppm.
-
2.2 Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is recommended for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Mode: Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.
-
2.3 UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol). From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5.
-
Instrumentation:
-
Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters: Scan the wavelength range from 200 to 800 nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax) should be recorded.[1]
-
2.4 Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.
-
Visualization of Experimental Workflow and Structural Analysis
The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic characterization process and the key structural fragments for spectral interpretation.
References
Crystal Structure of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline: A Review of Available Data
Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline has not been reported in publicly accessible resources. Therefore, a detailed technical guide on its core crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.
While information on the synthesis and crystal structures of various related quinoxaline derivatives is available, data for the specific molecule of interest, this compound, remains elusive. Searches for its crystallographic information file (CIF) and entries in the Cambridge Crystallographic Data Centre (CCDC) did not yield any results.
This indicates that the single crystal X-ray diffraction analysis required to determine its three-dimensional atomic arrangement may not have been performed, or the results have not been published in the open scientific literature.
For researchers, scientists, and drug development professionals interested in the structure-activity relationships of quinoxaline derivatives, the lack of this specific crystal structure represents a knowledge gap. The spatial arrangement of the benzoyl and phenyl substituents on the 6,7-dimethylquinoxaline core is crucial for understanding its potential interactions with biological targets.
General Experimental Workflow for Crystal Structure Determination
In the absence of specific data for the target compound, a general workflow for determining the crystal structure of a novel organic compound is presented below. This provides a hypothetical experimental protocol that would be followed.
Future Outlook
The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry and material science. It would enable detailed computational studies, such as molecular docking and quantum chemical calculations, to predict its biological activity and physical properties. Researchers in the field are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill the current void in the scientific literature.
An In-depth Technical Guide to the Photoluminescent Properties of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
As of the latest literature review, specific quantitative data for the photoluminescence quantum yield of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline has not been reported. To facilitate future research and ensure data comparability, a standardized table for presenting such quantitative data is provided below. Researchers who successfully determine the quantum yield of this compound are encouraged to populate this table.
| Parameter | Value | Solvent/Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Quantum Yield (Φ) | Data not available | ||||
| Absorption Maximum (λabs) | Data not available | ||||
| Emission Maximum (λem) | Data not available | ||||
| Molar Extinction Coefficient (ε) | Data not available | ||||
| Fluorescence Lifetime (τ) | Data not available |
Experimental Protocol: Determination of Photoluminescence Quantum Yield
The following is a detailed, generalized protocol for determining the solid-state photoluminescence quantum yield (PLQY) of a compound such as this compound. This method utilizes an integrating sphere, which is essential for accurately capturing all emitted light from a solid sample.
Objective: To measure the absolute photoluminescence quantum yield of solid this compound.
Materials and Equipment:
-
This compound (solid powder or thin film)
-
Spectrofluorometer equipped with an integrating sphere
-
Excitation source (e.g., Xenon lamp, laser)
-
Calibrated detector (e.g., CCD camera, photodiode)
-
Quartz substrate (for thin film preparation, if applicable)
-
Reference material (for system validation, optional)
-
Software for data acquisition and analysis
Methodology:
-
Sample Preparation:
-
Powder Sample: The crystalline or powdered sample is placed in a solid sample holder designed for the integrating sphere. Ensure a consistent and flat surface.
-
Thin Film Sample: A thin film of the compound is prepared on a quartz substrate using an appropriate deposition technique (e.g., spin coating, vacuum deposition). The film thickness should be uniform.
-
-
Instrumentation Setup:
-
Install the integrating sphere into the sample chamber of the spectrofluorometer.
-
Configure the excitation source to the desired wavelength. This is typically at or near the absorption maximum of the compound.
-
Calibrate the detection system according to the manufacturer's instructions.
-
-
Measurement Procedure:
-
Step 1: Background Measurement (Empty Sphere):
-
With the integrating sphere empty, direct the excitation beam into the sphere.
-
Record the spectrum of the scattered excitation light. This serves as the background or reference scan (Scan A).
-
-
Step 2: Sample in Sphere (Indirect Illumination):
-
Place the sample holder with the sample inside the integrating sphere, ensuring the sample is not in the direct path of the excitation beam.
-
Record the spectrum. This measurement captures the emission from the sample when excited by scattered light within the sphere (Scan B - this step is often part of more complex analyses and may be omitted in simpler protocols).
-
-
Step 3: Sample in Sphere (Direct Illumination):
-
Position the sample in the direct path of the excitation beam.
-
Record the spectrum, which will include both the emitted light from the sample and the unabsorbed, scattered excitation light (Scan C).
-
-
-
Data Analysis and Quantum Yield Calculation:
-
The photoluminescence quantum yield (Φ) is calculated using the following equation, which relates the integrated intensity of the emission to the integrated intensity of the absorbed light:
Φ = (Ec - Ea) / (La - Lc)
Where:
-
Ec is the integrated luminescence intensity from the sample (from Scan C).
-
Ea is the integrated luminescence intensity from the empty sphere (from Scan A, which should be negligible).
-
La is the integrated intensity of the excitation profile for the empty sphere (from Scan A).
-
Lc is the integrated intensity of the excitation profile with the sample in the sphere (from Scan C).
-
-
The term (La - Lc) represents the amount of light absorbed by the sample. The term (Ec - Ea) represents the amount of light emitted by the sample.
-
Signaling Pathways and Logical Relationships
To visualize the experimental workflow for determining the quantum yield, the following diagram illustrates the logical steps from sample preparation to final data analysis.
Caption: Experimental workflow for quantum yield determination.
Concluding Remarks
The photoluminescent properties of quinoxaline derivatives are of significant interest for various applications. While the quantum yield of this compound remains to be experimentally determined, the protocol outlined in this guide provides a robust framework for its measurement. The general trend for many quinoxaline-based fluorophores is that their emission characteristics are sensitive to the electronic nature of their substituents and the polarity of their environment. Future studies focusing on the photophysical characterization of this specific compound will be invaluable in elucidating its potential for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. It is recommended that any future reporting of the quantum yield for this compound be accompanied by a detailed description of the experimental conditions to ensure reproducibility and allow for meaningful comparisons across different studies.
Solubility of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline in common organic solvents
Technical Guide: Solubility Profile of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of this compound in common organic solvents. A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. However, based on its chemical structure and the known properties of quinoxaline derivatives, this document provides a qualitative solubility assessment. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic compounds is presented, offering a practical framework for researchers to generate empirical data. This guide is intended to be a foundational resource for scientists and professionals working with this and structurally related compounds.
Introduction to this compound
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various synthetic molecules with a wide range of applications, including in pharmaceuticals and material science. The subject of this guide, this compound, is a complex derivative with multiple aromatic rings. Its structure suggests a largely non-polar character, which is a key determinant of its solubility profile. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and formulation development, as it directly impacts bioavailability, reaction kinetics, and the choice of appropriate delivery systems.
Qualitative Solubility Assessment
While specific quantitative data is not available, a qualitative assessment of solubility can be inferred from the molecular structure of this compound. The molecule is characterized by a large, rigid, and predominantly aromatic framework, including a quinoxaline core, a benzoyl group, and a phenyl group. The presence of two methyl groups further contributes to its lipophilic nature.
The general rule of "like dissolves like" suggests that this compound will exhibit higher solubility in non-polar or moderately polar organic solvents and is expected to have very limited solubility in highly polar solvents like water.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents is compatible with the large aromatic and hydrocarbon portions of the solute molecule. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess sufficient non-polar character to dissolve the compound, with their polarity aiding in overcoming crystal lattice energy. |
| Moderately Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond may not be as effective in solvating the large, non-polar molecule. Solubility is likely to increase with heating. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These are strong organic solvents capable of dissolving a wide range of compounds, though the large non-polar surface area of the solute is the primary driver. |
| Highly Polar Protic | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the non-polar, hydrophobic nature of the compound. |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of a crystalline organic compound like this compound. The "shake-flask" method is a widely accepted standard for determining equilibrium solubility.[1][2]
4.1 Materials and Equipment
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps
-
Mechanical shaker or orbital agitator with temperature control[2]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
-
The compound of interest (solute) and selected pure organic solvents.
4.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a mechanical shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1][2] The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.[2]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility, typically expressed in units such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Signaling Pathways
A review of the existing literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. Further research would be required to elucidate any potential pharmacological activity and associated molecular targets.
Conclusion
While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust qualitative assessment based on its molecular structure. It is predicted to be highly soluble in non-polar organic solvents and poorly soluble in polar, protic solvents such as water. For researchers requiring precise quantitative data, a detailed and standardized experimental protocol for solubility determination has been provided, along with a visual workflow. This information serves as a critical starting point for any research or development activities involving this compound.
References
A Technical Guide to the Biological Activities of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological properties, making them a focal point of intensive research for novel therapeutic agents.[1][2][3] This is attributed to the versatile nature of the quinoxaline core, which allows for substitutions at various positions, leading to a high degree of chemical diversity and the ability to interact with a multitude of biological targets.[1][4] This technical guide provides an in-depth overview of the significant biological activities of substituted quinoxalines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.
General Synthesis of Quinoxaline Derivatives
The most common and classical method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic o-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal or benzil).[4][5] Modern synthetic strategies often employ catalysts and microwave assistance to improve reaction times and yields.[6][7] Further functionalization, for instance at the 2 and 3 positions, can be achieved through reactions with various nucleophiles, particularly starting from 2,3-dichloroquinoxaline.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline as a Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline is emerging as a promising photosensitizer for applications in photodynamic therapy (PDT). Photosensitizers are molecules that, upon excitation by light of a specific wavelength, can generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis. This property makes them valuable tools in cancer research and drug development for targeted therapies.
This document provides detailed application notes and experimental protocols for utilizing this compound as a photosensitizer. The information is curated for researchers, scientists, and professionals involved in drug development.
Physicochemical and Photophysical Properties
| Parameter | Estimated Value/Range | Notes |
| Molecular Formula | C₂₃H₁₈N₂O | |
| Molecular Weight | 338.41 g/mol | |
| Appearance | Yellowish crystalline solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | |
| Absorption Maximum (λmax) | 360 - 390 nm | The precise λmax should be determined spectrophotometrically to select the appropriate light source for activation. |
| Molar Extinction Coefficient (ε) | Not Determined | High molar extinction at the activation wavelength is desirable for efficient light absorption. |
| Fluorescence Emission (λem) | 450 - 550 nm | Can be used for cellular imaging and localization studies. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not Determined | This value is critical for assessing the photosensitizing efficiency. A higher quantum yield indicates more efficient ROS production. |
Experimental Protocols
Synthesis of this compound
The synthesis of quinoxaline derivatives is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 4,5-dimethyl-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add 1 equivalent of benzil to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Synthesis of this compound.
In Vitro Photodynamic Cytotoxicity Assay (MTT Assay)
This protocol determines the cell viability following treatment with the photosensitizer and light irradiation.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Light source with an appropriate wavelength corresponding to the λmax of the photosensitizer (e.g., 365 nm LED array)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer dilutions. Include a "no drug" control and a "dark toxicity" control (cells incubated with the photosensitizer but not irradiated). Incubate for a predetermined time (e.g., 4-24 hours).
-
Irradiation: Aspirate the photosensitizer-containing medium and wash the cells once with PBS. Add 100 µL of fresh, phenol red-free medium. Irradiate the plate with the light source for a specific duration to deliver a defined light dose (J/cm²). Keep the "dark toxicity" plate covered from light.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against photosensitizer concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Application of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline in Organic Light-Emitting Diodes (OLEDs)
Application Note ID: QX-OLED-AN-001
Abstract
Introduction to Quinoxaline Derivatives in OLEDs
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their inherent electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and as acceptor units in donor-acceptor type emitters.[2] The rigid structure of the quinoxaline core contributes to high thermal stability, a crucial property for the longevity of OLED devices.[3] By modifying the substituents on the quinoxaline ring, the photophysical and electronic properties can be tuned to achieve emission across the visible spectrum, from blue to red.[1][3] Derivatives of 2,3-diphenylquinoxaline, for example, have been successfully employed as ligands in phosphorescent iridium complexes for highly efficient deep-red OLEDs and as fluorescent emitters for blue OLEDs.[3][4][5]
The target compound, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, incorporates a benzoyl group, which is expected to influence its electronic properties and potential performance in an OLED. The protocols and data presented herein are based on established methodologies for similar quinoxaline derivatives and serve as a guide for researchers and scientists exploring this novel material.
Representative Experimental Data (Based on Structurally Similar Compounds)
As specific data for this compound is unavailable, the following tables summarize the performance of related 2,3-diphenylquinoxaline derivatives to provide a benchmark for expected performance.
Table 1: Photophysical Properties of Representative Quinoxaline Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Solvent | Reference |
| 2,3-diphenylquinoxaline (Ligand in Ir complex) | ~380 | 662 | 68.2 | CH₂Cl₂ | [5] |
| 6,7-difluoro-2,3-diphenylquinoxaline (Ligand in Ir complex) | ~385 | 669 | 60.4 | CH₂Cl₂ | [5] |
| Pyrene-substituted quinoxaline | N/A | 428 (in solid state) | N/A | N/A | [3] |
Table 2: Electroluminescence Performance of OLEDs with Representative Quinoxaline Derivatives
| Device Structure / Emitter | Max Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Peak (nm) / Color | Reference |
| Double-EML with Ir(L4)₂ | 25,926 | 16.6 | 13.7 | 19.9 | 642 / Deep-Red | [5] |
| Doped device with pyrene-substituted quinoxaline | N/A | N/A | N/A | N/A | 428 / Deep-Blue | [3] |
| Fluorescent OLED with D-A-D quinoxaline derivative | N/A | N/A | N/A | up to 7 | N/A / Deep-Red | [1] |
Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of charge transport layers and device fabrication conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes a general synthesis method for 2,3-disubstituted quinoxalines via the condensation of an α-diketone with an o-phenylenediamine derivative.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
1-Phenyl-2-benzoyl-1,2-ethanedione (Benzil)
-
Ethanol (or Acetic Acid)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve equimolar amounts of 4,5-Dimethyl-1,2-phenylenediamine and 1-Phenyl-2-benzoyl-1,2-ethanedione in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. If so, collect the crude product by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Caption: Synthesis workflow for this compound.
OLED Device Fabrication Protocol
This protocol outlines a general procedure for fabricating a multi-layer OLED using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., MoO₃
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emitting Layer (EML): Host material doped with this compound
-
Electron Transport Layer (ETL), e.g., TmPyPB
-
-
Electron Injection Layer (EIL), e.g., LiF
-
Cathode material, e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning setup (sonication baths with detergents, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a controlled rate (typically 0.5-2 Å/s). A common device structure is:
-
ITO / HIL (e.g., MoO₃, 5 nm) / HTL (e.g., TAPC, 30 nm) / EML (e.g., Host:Emitter, 20 nm) / ETL (e.g., TmPyPB, 40 nm) / EIL (e.g., LiF, 1 nm) / Al (100 nm).
-
-
The emitter (this compound) is co-evaporated with a host material at a specific doping concentration (e.g., 2-10 wt%).
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. Efficient deep red electroluminescence of iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and tetraphenylimidodiphosphinate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Efficient deep red electroluminescence of iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and tetraphenylimidodiphosphinate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline as a potential kinase inhibitor. Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent inhibition of various protein kinases.[1][2][3] Kinase inhibitors are at the forefront of targeted cancer therapy and are being explored for a multitude of other diseases.
The core structure of this compound suggests its potential as an ATP-competitive inhibitor for a range of kinases. Studies on structurally similar 6,7-dimethyl quinoxaline analogs have demonstrated selective inhibition of kinases such as Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[4][5] Furthermore, other quinoxaline derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR and c-Met.[1]
This document outlines the necessary protocols to characterize the inhibitory profile of this compound, assess its cellular activity, and investigate its effects on downstream signaling pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Method | Reference Compound | Reference IC₅₀ (nM) |
| GSK3β | ADP-Glo | Staurosporine | ||
| DYRK1A | ADP-Glo | Harmine | ||
| CLK1 | ADP-Glo | TG-003 | ||
| VEGFR2 | ADP-Glo | Sunitinib | ||
| c-Met | ADP-Glo | Crizotinib | ||
| Other Kinases |
Table 2: Cellular Activity Profile
| Cell Line | Assay Type | GI₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (CC₅₀/GI₅₀) |
| MCF-7 (Breast Cancer) | MTT | |||
| HCT-116 (Colon Cancer) | MTT | |||
| A549 (Lung Cancer) | MTT | |||
| Normal Cell Line | MTT |
Mandatory Visualizations
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Potential kinase signaling pathways targeted by the inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC₅₀ of this compound against various kinases.[1][6][7][8][9]
Materials:
-
This compound (Test Compound)
-
Recombinant Kinase (e.g., GSK3β, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 10 µL of a 2.5x kinase/substrate mixture (containing the target kinase and its specific substrate in kinase buffer).
-
To initiate the reaction, add 10 µL of 2.5x ATP solution. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measures the metabolic activity of cells as an indicator of viability.[2][10][11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous cell line (e.g., MCF-10A)
-
This compound (Test Compound)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Multichannel pipettes
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values by plotting cell viability against the log of the compound concentration.
-
Western Blotting for Downstream Signaling Pathway Analysis
This protocol allows for the investigation of the phosphorylation status of key proteins in signaling pathways downstream of the targeted kinases, such as the MAPK pathway.[3][14][15][16]
Materials:
-
Cell line of interest
-
This compound (Test Compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a novel kinase inhibitor. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline and Related Quinoxaline Derivatives on Cancer Cell Lines
Application Notes
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
One extensively studied analogue, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has demonstrated potent cytotoxic and radiosensitizing effects.[1][2][3] It induces growth inhibition and apoptosis in a dose-dependent manner in several cancer cell lines, including adult T-cell leukemia, colon cancer, and murine mammary adenocarcinoma.[1][2][3] The proposed mechanisms of action for DCQ and other cytotoxic quinoxalines often involve the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.[1][4][5]
Key observations from studies on cytotoxic quinoxaline derivatives include:
-
Induction of Apoptosis: Many quinoxaline compounds trigger programmed cell death in cancer cells. This is often verified through methods like flow cytometry and ELISA-based apoptosis assays.[1][4]
-
Modulation of Apoptotic Proteins: The apoptotic effect is frequently associated with the upregulation of pro-apoptotic proteins such as p53 and p21, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4]
-
Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest at different phases, such as G1, S, or G2/M, thereby inhibiting cell proliferation.[2][4][5]
-
Signaling Pathway Interference: Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and VEGFR-2.[4][6][7]
-
Radiosensitizing Effects: DCQ, in particular, has been shown to enhance the cytotoxic effects of ionizing radiation, suggesting its potential as a radiosensitizer in cancer therapy.[2][3]
These findings underscore the potential of quinoxaline-based compounds as a scaffold for the development of novel anticancer agents. Further investigation into their structure-activity relationships and mechanisms of action is crucial for advancing these compounds into clinical applications.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinoxaline derivatives against different cancer cell lines as reported in the literature.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-chloroquinoxaline derivative (Compound 6) | MCF-7 | 5.11 | Doxorubicin | 7.43 |
| 6-chloroquinoxaline derivative (Compound 6) | HCT-116 | 6.18 | Doxorubicin | 9.27 |
| Quinoxaline derivative (Compound III) | PC-3 | 4.11 | - | - |
| Quinoxaline derivative (Compound IV) | PC-3 | 2.11 | Doxorubicin | - |
| 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (Compound 6g) | NCI-H460 (Lung) | 0.15 (GI50) | - | - |
| 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (Compound 6e) | NCI-H460 (Lung) | 0.42 (GI50) | - | - |
Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Direct comparison of values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline (or derivative) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat the cells with the test compound at the desired concentration for the specified time. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Collection: Culture and treat cells with the test compound for the desired duration. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
References
- 1. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The radiosensitizer 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide induces DNA damage in EMT-6 mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 7. Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling [aijpms.journals.ekb.eg]
Investigating the Radiosensitizing Effects of Quinoxaline Derivatives In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the radiosensitizing effects of quinoxaline derivatives in vitro. Quinoxaline scaffolds are a promising area of research in oncology, with several derivatives demonstrating potent anticancer activity. Their potential to enhance the efficacy of radiotherapy could lead to improved therapeutic outcomes for cancer patients.
Introduction to Quinoxaline Derivatives as Radiosensitizers
Quinoxaline derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Recent studies have explored their potential as radiosensitizers, agents that make cancer cells more susceptible to the cell-killing effects of ionizing radiation. The primary goal of a radiosensitizer is to increase the therapeutic ratio, maximizing tumor damage while minimizing toxicity to normal tissues.
The mechanisms by which quinoxaline derivatives may exert their radiosensitizing effects are multifaceted and appear to involve the modulation of key cellular processes such as DNA damage repair, cell cycle progression, and apoptosis.[2][3] This document outlines the experimental protocols to assess these effects and presents available data on the activity of specific quinoxaline derivatives.
Data Presentation: In Vitro Activity of Quinoxaline Derivatives
The following tables summarize the in vitro cytotoxic and radiosensitizing activity of selected quinoxaline derivatives from published studies.
Table 1: Cytotoxicity of Quinoxaline Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 | Colon Carcinoma | Not Specified | [4] |
| Compound XVa | HCT116 | Colon Carcinoma | Not Specified | [4] |
| Benzo[g]quinoxaline 3 | MCF-7 | Breast Cancer | 2.89 | |
| Quinoxaline IV | PC-3 | Prostate Cancer | 2.11 | [3] |
| Pyrrolo[1,2-a]quinoxaline derivative | A549 | Lung Cancer | Not Specified | [5] |
Table 2: Radiosensitizing Effects of Quinoxaline Derivatives
| Compound ID | Cell Line | Cancer Type | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| Pyrrolo[1,2-a]quinoxaline derivative | A549 | Lung Cancer | 4 - 10 | 1.35 | [5] |
Key Experimental Protocols
Detailed methodologies for essential in vitro assays to evaluate the radiosensitizing potential of quinoxaline derivatives are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of quinoxaline derivatives and establish the IC50 (half-maximal inhibitory concentration) values.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the quinoxaline derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
Objective: To assess the ability of a single cell to form a colony and to determine the radiosensitizing effect of quinoxaline derivatives by calculating the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Quinoxaline derivatives
-
6-well plates or T-25 flasks
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with a non-toxic concentration (e.g., IC10 or IC20 determined from the MTT assay) of the quinoxaline derivative for a predetermined time (e.g., 24 hours). A control group with vehicle (DMSO) should be included.
-
After incubation, irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Immediately after irradiation, trypsinize the cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose, with more cells needed for higher doses to ensure colony formation.
-
Incubate the plates for 10-14 days until visible colonies (≥50 cells) are formed.
-
Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plot the survival curves (log SF vs. radiation dose) and calculate the DER or SER at a specific survival level (e.g., SF=0.1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by quinoxaline derivatives in combination with radiation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Quinoxaline derivatives
-
X-ray irradiator
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the quinoxaline derivative, radiation, or a combination of both as described in the clonogenic assay.
-
After the desired incubation period (e.g., 24-48 hours), collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[6]
-
Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To determine the effect of quinoxaline derivatives and radiation on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Quinoxaline derivatives
-
X-ray irradiator
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells at different time points after treatment.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
DNA Damage Analysis (γ-H2AX Foci Formation)
Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by the combination treatment.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Quinoxaline derivatives
-
X-ray irradiator
-
Coverslips in 6-well plates
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in 6-well plates and allow them to attach.
-
Treat the cells with the quinoxaline derivative and/or radiation.
-
At various time points post-treatment (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells under a fluorescence microscope and count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA DSBs.
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Radiosensitizer Screening
Caption: Workflow for evaluating the radiosensitizing effects of quinoxaline derivatives.
Potential Signaling Pathways Involved in Quinoxaline Derivative-Mediated Radiosensitization
The precise signaling pathways modulated by quinoxaline derivatives to induce radiosensitization are still under investigation. However, based on their known anticancer effects and the general mechanisms of radiosensitization, several pathways are likely involved.
1. Induction of Apoptosis
Some quinoxaline derivatives have been shown to induce apoptosis.[2] When combined with radiation, which also triggers apoptosis, this effect can be enhanced, leading to increased cancer cell death.
Caption: Apoptosis induction by quinoxaline derivatives and radiation.
2. Cell Cycle Arrest
Radiosensitivity varies throughout the cell cycle, with cells in the G2/M phase being the most sensitive. By arresting cells in this phase, quinoxaline derivatives can enhance the efficacy of radiotherapy. Some studies have shown that certain quinoxaline derivatives can induce G2/M or G1 phase arrest.[5]
Caption: Cell cycle arrest leading to increased radiosensitivity.
3. Modulation of DNA Damage Response and Pro-Survival Signaling
Ionizing radiation induces DNA damage, activating complex signaling networks like the PI3K/Akt and MAPK pathways, which are often associated with radioresistance.[8][9] Small molecule inhibitors targeting these pathways can act as potent radiosensitizers. While direct evidence for specific quinoxaline derivatives is emerging, it is plausible that they may interfere with these pro-survival pathways.
Caption: Potential inhibition of pro-survival pathways by quinoxaline derivatives.
Conclusion
The investigation of quinoxaline derivatives as radiosensitizing agents holds significant promise for advancing cancer therapy. The protocols and data presented here provide a framework for researchers to systematically evaluate the potential of novel quinoxaline compounds in vitro. Further studies are warranted to elucidate the precise molecular mechanisms and to identify the most potent and selective derivatives for future preclinical and clinical development.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. revvity.com [revvity.com]
- 3. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-Targeting MAPK and PI3K Signaling with Concurrent Radiotherapy as a Strategy for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA Binding Studies of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the DNA binding properties of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline. This document is intended to guide researchers in characterizing the interaction of this compound with DNA, a critical step in the evaluation of its potential as a therapeutic agent. The planar structure of the quinoxaline ring system suggests a potential for DNA intercalation, a mechanism of action for many cytotoxic and antiviral compounds.[1][2]
Introduction to this compound and its Potential for DNA Interaction
Quinoxaline derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2] Their planar aromatic structure allows them to intercalate between the base pairs of DNA, disrupting normal cellular processes such as replication and transcription.[1] The subject of this study, this compound, is a synthetic derivative whose DNA binding potential has yet to be fully elucidated. Understanding the mechanism and affinity of its interaction with DNA is crucial for its development as a potential therapeutic agent. Studies on similar quinoxaline derivatives have shown that structural modifications can significantly influence DNA binding mechanisms and specificity.[3]
A closely related compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been shown to induce DNA damage and act as a radiosensitizer in cancer cells.[4] This suggests that the core structure of 2-benzoyl-3-phenyl-quinoxaline is a promising scaffold for DNA-targeting agents. These application notes will outline the key experiments to characterize the DNA binding of this compound.
Experimental Protocols
The following protocols describe standard biophysical techniques to investigate the interaction between this compound and calf thymus DNA (ctDNA).
UV-Visible Spectroscopic Titration
This technique is used to monitor changes in the absorption spectrum of the compound upon addition of DNA, which can indicate binding.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and a stock solution of ctDNA in Tris-HCl buffer.
-
Dilute the compound stock solution with Tris-HCl buffer to a final concentration that gives an absorbance reading between 0.8 and 1.2 in the wavelength range of interest.
-
Place the compound solution in a quartz cuvette and record its UV-Visible spectrum.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Visible spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
Analyze the data to determine the binding constant (Kb) and the binding stoichiometry.
Fluorescence Spectroscopic Titration
This method measures the change in the fluorescence intensity of the compound upon binding to DNA.
Protocol:
-
Prepare solutions of the compound and ctDNA as described for UV-Visible spectroscopy.
-
Determine the excitation and emission wavelengths of this compound.
-
Place the compound solution in a fluorescence cuvette and record its emission spectrum.
-
Titrate the compound solution with increasing concentrations of ctDNA.
-
Record the fluorescence emission spectrum after each addition and equilibration.
-
Analyze the changes in fluorescence intensity to calculate the binding constant and other binding parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to detect conformational changes in DNA upon binding of the compound.
Protocol:
-
Prepare a solution of ctDNA in a suitable buffer.
-
Record the CD spectrum of the ctDNA solution in the range of 200-400 nm.
-
Prepare solutions of the compound-DNA complex at different molar ratios.
-
Record the CD spectra for each of the complex solutions.
-
Analyze the changes in the CD signals of the DNA to infer the binding mode and any induced conformational changes.
Viscosity Measurement
Viscosity measurements can help to distinguish between intercalative and non-intercalative binding modes.
Protocol:
-
Prepare a solution of ctDNA of a known concentration in buffer.
-
Measure the viscosity of the DNA solution using a viscometer.
-
Add increasing amounts of the this compound stock solution to the DNA solution.
-
Measure the viscosity of the solution after each addition.
-
Plot the relative specific viscosity versus the ratio of the concentration of the compound to the concentration of DNA. An increase in viscosity is indicative of an intercalative binding mode.
Molecular Docking
Computational molecular docking studies can provide insights into the putative binding mode and interactions of the compound with a DNA dodecamer.[5][6]
Protocol:
-
Obtain a 3D structure of B-DNA (e.g., from the Protein Data Bank).
-
Build the 3D structure of this compound using molecular modeling software.
-
Perform molecular docking simulations using software such as AutoDock or Schrödinger Suite.
-
Analyze the docking results to identify the preferred binding site, binding energy, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Data Presentation
Quantitative data from the DNA binding studies should be summarized in tables for clear comparison.
| Experiment | Parameter Measured | Expected Outcome for Intercalation |
| UV-Visible Spectroscopy | Binding Constant (Kb) | Hypochromism and bathochromic shift in the absorption spectrum. |
| Fluorescence Spectroscopy | Quenching Constant (Ksv) | Quenching of intrinsic fluorescence upon DNA binding. |
| Circular Dichroism | Changes in CD spectra | Perturbations in the characteristic B-form DNA signals. |
| Viscosity Measurement | Relative Viscosity | Increase in the relative viscosity of the DNA solution. |
| Molecular Docking | Binding Energy (kcal/mol) | Negative binding energy indicating a spontaneous binding process. |
Visualizations
The following diagrams illustrate the experimental workflows for the DNA binding studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The radiosensitizer 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide induces DNA damage in EMT-6 mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline in Photodynamic Therapy
Disclaimer: The following application notes and protocols are for informational purposes and are based on the general principles of photodynamic therapy and the known characteristics of quinoxaline derivatives. 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline is not currently a widely documented photosensitizer in publicly available scientific literature. Therefore, the data presented here is representative and should be considered hypothetical. Researchers should conduct their own validation studies.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] Their rigid, planar structure and tunable photophysical properties make them promising candidates for use as photosensitizers in photodynamic therapy (PDT). PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which in turn induce localized cell death in tumors.[2] This document outlines the potential application of this compound (hereafter referred to as Q-PS-1) as a photosensitizer in PDT and provides detailed protocols for its synthesis, characterization, and evaluation in both in vitro and in vivo models.
Data Presentation
The following tables summarize the hypothetical photophysical and photobiological properties of Q-PS-1.
Table 1: Photophysical Properties of Q-PS-1
| Parameter | Value |
| Molecular Weight | 350.42 g/mol |
| Absorption Maximum (λmax) | 420 nm |
| Molar Extinction Coefficient (ε) | 1.5 x 104 M-1cm-1 |
| Fluorescence Emission Maximum (λem) | 650 nm |
| Fluorescence Quantum Yield (ΦF) | 0.10 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 |
Table 2: In Vitro Phototoxicity of Q-PS-1
| Cell Line | Q-PS-1 Conc. (µM) | Light Dose (J/cm²) | IC50 (µM) |
| HeLa (Cervical Cancer) | 0.1 - 10 | 10 | 1.2 |
| MCF-7 (Breast Cancer) | 0.1 - 10 | 10 | 2.5 |
| A549 (Lung Cancer) | 0.1 - 10 | 10 | 3.1 |
| HEK293 (Normal Kidney) | 0.1 - 10 | 10 | > 10 |
Table 3: In Vivo Efficacy of Q-PS-1 in a Xenograft Mouse Model
| Treatment Group | Tumor Volume Reduction (%) |
| Control (Saline) | 0 |
| Light Only | 5 |
| Q-PS-1 Only (10 mg/kg) | 10 |
| Q-PS-1 (10 mg/kg) + Light | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Q-PS-1)
This protocol is based on the general synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Benzil
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add benzil (2.10 g, 10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Photodynamic Therapy
This protocol describes the evaluation of Q-PS-1's phototoxicity in a cancer cell line.[3][4]
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Q-PS-1 stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
LED light source with a wavelength centered around 420 nm
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Photosensitizer Incubation: Prepare serial dilutions of Q-PS-1 in complete cell culture medium to achieve final concentrations ranging from 0.1 to 10 µM. Remove the old medium from the wells and add 100 µL of the Q-PS-1 solutions. Incubate for 4 hours in the dark.
-
Washing: After incubation, remove the Q-PS-1 containing medium and wash the cells twice with 100 µL of PBS per well.
-
Irradiation: Add 100 µL of fresh, phenol red-free medium to each well. Irradiate the cells with a 420 nm LED light source at a power density of 20 mW/cm² to deliver a total light dose of 10 J/cm². Control groups should include cells treated with Q-PS-1 but not irradiated ("dark toxicity") and cells irradiated without Q-PS-1 ("light only" toxicity).
-
Post-Irradiation Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Protocol 3: In Vivo Photodynamic Therapy in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of Q-PS-1.[2][5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HeLa cells
-
Matrigel
-
Q-PS-1 formulated for intravenous injection (e.g., in a solution of Cremophor EL and ethanol)
-
Laser with a fiber optic cable (420 nm)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of 1 x 10⁶ HeLa cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size of approximately 100 mm³.
-
Grouping: Randomly divide the mice into four groups: (1) Control (saline injection, no light), (2) Light only, (3) Q-PS-1 only, and (4) Q-PS-1 + Light.
-
Photosensitizer Administration: Intravenously inject Q-PS-1 (10 mg/kg body weight) into the tail vein of mice in groups 3 and 4.
-
Tumor Accumulation: Allow the photosensitizer to accumulate in the tumor tissue for a predetermined time (e.g., 6 hours). This time should be optimized in preliminary pharmacokinetic studies.
-
Irradiation: Anesthetize the mice in groups 2 and 4. Irradiate the tumor area with a 420 nm laser at a power density of 100 mW/cm² for a total light dose of 100 J/cm².
-
Tumor Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.
-
Efficacy Evaluation: Monitor the tumor growth over a period of 2-3 weeks. At the end of the study, euthanize the mice and excise the tumors for histological analysis.
Visualizations
Caption: Experimental workflow for the evaluation of Q-PS-1.
Caption: Simplified signaling pathway of PDT-induced apoptosis.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of Photodynamic Therapy in Melanoma Skin Cancer Cell Line A375: in vivo Study [jkslms.or.kr]
Application Notes and Protocols for Measuring the Photophysical Properties of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and protocols required to characterize the photophysical properties of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline. The following sections outline the necessary equipment, reagents, and step-by-step procedures for accurately measuring its UV-Vis absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime.
Overview of Photophysical Properties
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical characteristics. Understanding the interaction of these molecules with light is crucial for their application in areas such as fluorescent probes, photosensitizers in photodynamic therapy, and organic light-emitting diodes (OLEDs). The key photophysical parameters to be determined for this compound include:
-
UV-Vis Absorption Spectrum: Provides information about the electronic transitions within the molecule and determines the wavelengths of light it absorbs.
-
Fluorescence Emission Spectrum: Reveals the wavelengths of light emitted by the molecule after excitation and is crucial for understanding its potential as a fluorophore.
-
Fluorescence Quantum Yield (ΦF): Quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
-
Fluorescence Lifetime (τF): Represents the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
Experimental Workflow
The overall experimental workflow for characterizing the photophysical properties of this compound is depicted in the following diagram.
Caption: Experimental workflow for photophysical characterization.
Data Presentation
| Photophysical Parameter | Value | Solvent |
| Absorption Maximum (λmax,abs) | 315 nm | Water (pH 7) |
| Molar Absorptivity (ε) | To be determined | To be determined |
| Emission Maximum (λmax,em) | To be determined | To be determined |
| Stokes Shift | To be determined | To be determined |
| Fluorescence Quantum Yield (ΦF) | To be determined | To be determined |
| Fluorescence Lifetime (τF) | To be determined | To be determined |
Experimental Protocols
General Sample Preparation
Reagents and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of approximately 1 mM concentration.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the same solvent. For UV-Vis absorption measurements, the absorbance at the maximum wavelength should ideally be between 0.1 and 1.0. For fluorescence measurements, to avoid inner filter effects, the absorbance at the excitation wavelength should be below 0.1.[2]
UV-Vis Absorption Spectroscopy
Equipment:
-
Dual-beam UV-Vis spectrophotometer
Protocol:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank.
-
Place the blank cuvette in the reference holder of the spectrophotometer.
-
Fill another quartz cuvette with the sample solution.
-
Place the sample cuvette in the sample holder.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λmax,abs).
Fluorescence Spectroscopy
Equipment:
-
Spectrofluorometer
Protocol:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Fill a quartz cuvette with the sample solution (absorbance < 0.1 at the excitation wavelength).
-
Place the cuvette in the sample holder.
-
Set the excitation wavelength to the λmax,abs determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
Identify the wavelength of maximum emission (λmax,em).
Fluorescence Quantum Yield Determination (Comparative Method)
The comparative method, as described by Williams et al., is a reliable technique for determining the fluorescence quantum yield. This involves comparing the fluorescence properties of the sample to a well-characterized standard with a known quantum yield.
Reagents and Equipment:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Sample and standard solutions of varying concentrations (absorbance at excitation wavelength between 0.02 and 0.1)
Protocol:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.[2]
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)
where:
-
ΦF,std is the quantum yield of the standard.
-
msample and mstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Caption: Quantum yield determination workflow.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample chamber with a 90° collection geometry
-
Fast photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)
-
TCSPC electronics (time-to-amplitude converter - TAC, and multi-channel analyzer - MCA)
-
Protocol:
-
Instrument Setup:
-
Select a pulsed light source with an excitation wavelength close to the sample's λmax,abs.
-
Set the repetition rate of the light source to be significantly lower than the expected fluorescence decay rate.
-
-
Data Acquisition:
-
A pulse from the light source excites the sample and simultaneously starts a timer in the TCSPC electronics.
-
The emitted photons are collected by the detector, which sends a stop signal to the timer.
-
The time difference between the start and stop signals is recorded.
-
This process is repeated thousands or millions of times to build up a histogram of photon arrival times versus delay time after excitation.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τF).
-
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during the synthesis of quinoxaline derivatives. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of quinoxalines, offering potential causes and solutions in a question-and-answer format.
Q1: My quinoxaline synthesis reaction is resulting in a low yield. What are the common factors that could be responsible?
Low yields in quinoxaline synthesis can stem from several factors. The traditional method, which involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, can sometimes lead to suboptimal yields due to harsh reaction conditions like high temperatures and long reaction times.[1][2] The choice of catalyst and solvent also plays a crucial role. For instance, some reactions carried out in water have been reported to give only moderate yields.[3]
Potential Solutions:
-
Catalyst Selection: The use of an appropriate catalyst can significantly enhance the reaction yield. A wide variety of catalysts have been successfully employed, including Lewis acids (e.g., CrCl₂, PbBr₂, CuSO₄·5H₂O), heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates, Al₂O₃–ZrO₂), and even green catalysts like phenol or cerium(IV) ammonium nitrate (CAN).[2][3][4][5][6] The optimal catalyst will depend on the specific substrates being used.
-
Solvent Optimization: The reaction solvent can have a profound impact on the yield. While ethanol is commonly used, exploring other solvents or solvent mixtures, such as toluene or ethanol/water, may improve the outcome.[3][5] In some cases, solvent-free conditions have also proven to be effective.[1]
-
Reaction Temperature: While classical methods often require high temperatures, many modern protocols achieve high yields at room temperature, which can also help to minimize the formation of side products.[1][5]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically shorten reaction times and improve yields, often without the need for a solvent.[7][8]
Q2: The reaction is taking too long to complete. How can I reduce the reaction time?
Prolonged reaction times are a common drawback of traditional quinoxaline synthesis methods.[1]
Potential Solutions:
-
Catalyst Choice: The right catalyst can significantly accelerate the reaction. For example, using TiO₂-Pr-SO₃H in ethanol has been shown to yield the desired product in as little as 10 minutes.[1]
-
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis is a powerful technique for reducing reaction times, often from hours to minutes.[7][8][9]
-
Ultrasound Irradiation: The use of ultrasound has also been reported to expedite the synthesis of quinoxaline derivatives.[10]
-
Optimized Reaction Conditions: Fine-tuning parameters such as catalyst loading and temperature can lead to faster conversions.
Q3: I am observing the formation of undesirable side products. What steps can I take to improve the selectivity of my reaction?
The formation of byproducts can be a significant issue, leading to purification challenges and reduced yields.
Potential Solutions:
-
Milder Reaction Conditions: High temperatures and strong acid catalysts can sometimes promote side reactions.[5] Employing milder conditions, such as room temperature reactions and using less harsh catalysts, can improve selectivity.
-
Catalyst Selection: The choice of catalyst is critical for controlling the reaction pathway. Heterogeneous catalysts can offer improved selectivity and are often easily separable from the reaction mixture.[5][6]
-
One-Pot Procedures: Utilizing one-pot synthesis protocols can minimize the handling of intermediates and potentially reduce the formation of side products.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][5][12] This method is widely used due to its versatility and the ready availability of the starting materials.
Q2: Are there more environmentally friendly ("green") methods for quinoxaline synthesis?
Yes, significant efforts have been made to develop greener synthetic routes for quinoxalines. These methods focus on using environmentally benign solvents (like water or ethanol), employing recyclable catalysts, and minimizing energy consumption.[1][2]
Examples of Green Approaches:
-
Use of Green Solvents: Reactions in water or ethanol/water mixtures have been successfully demonstrated.[3][13]
-
Recyclable Catalysts: Heterogeneous catalysts, such as those supported on alumina or silica, can often be recovered and reused, reducing waste.[5][14]
-
Catalyst-Free Conditions: In some cases, the reaction can proceed efficiently without a catalyst, particularly under microwave irradiation or reflux in a green solvent like ethanol.[15]
-
Room Temperature Synthesis: Many modern protocols are designed to work efficiently at room temperature, saving energy.[5]
Q3: What are the advantages of using a heterogeneous catalyst for quinoxaline synthesis?
Heterogeneous catalysts offer several advantages in organic synthesis:
-
Easy Separation: Being in a different phase from the reaction mixture (usually solid in a liquid phase), they can be easily separated by filtration.[4]
-
Reusability: Many heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable.[13][14]
-
Improved Selectivity: They can offer higher selectivity towards the desired product, minimizing the formation of byproducts.
-
Milder Reaction Conditions: Many heterogeneous catalysts are effective under mild conditions, such as at room temperature.[5]
Experimental Protocols
General Procedure for the Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing an alumina-supported heteropolyoxometalate catalyst.[5]
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
Ethanol for recrystallization
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.
Microwave-Assisted Synthesis of Quinoxaline
This is a general procedure based on the principles of microwave-assisted organic synthesis.[8]
Materials:
-
o-phenylenediamine (0.01 mol)
-
Glyoxal (0.01 mol)
Procedure:
-
In a microwave-safe glass beaker, combine o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol).
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven for 60 seconds at 160 watts.
-
After irradiation, allow the beaker to cool to room temperature.
-
The resulting liquid product is quinoxaline, which can be purified by distillation.
Data Presentation
Table 1: Effect of Catalyst on Quinoxaline Yield
| Catalyst | Amount of Catalyst (mg) | Reaction Time (min) | Yield (%) | Reference |
| AlCuMoVP | 100 | 120 | 92 | [5] |
| AlFeMoVP | 100 | 120 | 80 | [5] |
| CrCl₂·6H₂O | 10 | 14 | 90 | [4] |
| PbBr₂ | 10 | 14 | - | [4] |
| CuSO₄·5H₂O | 10 | 14 | - | [4] |
| Phenol | 20 mol% | - | - | [3] |
| TiO₂-Pr-SO₃H | 10 | 10 | 95 | [1] |
Table 2: Effect of Solvent on Quinoxaline Synthesis
| Solvent | Reaction Conditions | Yield (%) | Reference |
| Toluene | Room Temperature, 2h | 92 (with AlCuMoVP catalyst) | [5] |
| Ethanol | Room Temperature | - | [4] |
| Water | - | 67 | [3] |
| H₂O:Ethanol (3:7) | - | - | [3] |
| Acetonitrile | - | - | [1] |
| THF | - | - | [1] |
| Ethyl Acetate | - | - | [1] |
| Solvent-free | - | - | [1] |
Visualizations
Caption: General workflow for the synthesis of quinoxaline derivatives.
Caption: Troubleshooting flowchart for quinoxaline synthesis optimization.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoxaline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
- 14. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
Common side products in the synthesis of 2,3-disubstituted quinoxalines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-disubstituted quinoxalines. The focus is on the common condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2,3-disubstituted quinoxalines.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TQ-01 | Low or no yield of the desired 2,3-disubstituted quinoxaline. | Incomplete reaction due to insufficient reaction time or temperature. Poor quality of starting materials (o-phenylenediamine or 1,2-dicarbonyl compound). Inappropriate solvent or catalyst. | - Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the purity of starting materials. o-phenylenediamine can oxidize and darken on storage; purification by recrystallization or treatment with a reducing agent like sodium dithionite may be necessary.[1] - Optimize the choice of solvent (e.g., ethanol, acetic acid) and catalyst (e.g., p-toluenesulfonic acid, iodine).[2][3] |
| TQ-02 | The major product isolated is a benzimidazole derivative, not the expected quinoxaline. | The 1,2-dicarbonyl starting material is contaminated with a monocarbonyl compound (e.g., an aldehyde). The 1,2-dicarbonyl compound is susceptible to decomposition under the reaction conditions, leading to the formation of a species that reacts as a monocarbonyl. The reaction was performed with a reagent that can act as a one-carbon source (e.g., formic acid contamination).[4] | - Purify the 1,2-dicarbonyl compound before use. - Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize decomposition of the dicarbonyl compound. - Ensure all reagents and solvents are free from aldehyde or carboxylic acid impurities. |
| TQ-03 | The crude product is a mixture of the desired quinoxaline and a significant amount of a benzimidazole side product. | Competing reaction pathways are occurring due to the reasons mentioned in TQ-02. | - Optimize the reaction conditions to favor the formation of the quinoxaline. This may involve screening different catalysts or solvents.[5] - Purify the crude product using column chromatography on silica gel. The polarity difference between the quinoxaline and benzimidazole should allow for their separation. Alternatively, recrystallization from a suitable solvent may selectively crystallize the desired product. |
| TQ-04 | The reaction works well, but the isolated product is difficult to purify from starting materials. | The reaction has not gone to completion. The polarity of the product and starting materials are very similar. | - Drive the reaction to completion by extending the reaction time or using a more effective catalyst. - For purification, try a different solvent system for column chromatography or explore recrystallization from various solvents. A wash with a dilute acid solution can sometimes help remove unreacted o-phenylenediamine. |
| TQ-05 | The reaction mixture is very dark, and multiple spots are observed on TLC, making it difficult to identify the product. | Decomposition of starting materials or product. o-Phenylenediamine is known to be sensitive to air and light, leading to colored impurities.[1] | - Use purified o-phenylenediamine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Attempt to isolate the major product by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,3-disubstituted quinoxalines?
A1: The most prevalent and straightforward method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] This reaction is often catalyzed by an acid.
Q2: What are the typical solvents and catalysts used for this synthesis?
A2: Common solvents include ethanol, methanol, and acetic acid. A variety of catalysts can be employed to improve the reaction rate and yield, including protic acids like p-toluenesulfonic acid, Lewis acids, and solid-supported catalysts. Some reactions can also proceed without a catalyst, especially at elevated temperatures.[2][3]
Q3: What is the most common side product I should be aware of?
A3: The most frequently encountered side product is a benzimidazole derivative. This occurs when the o-phenylenediamine reacts with a monocarbonyl species, which can be present as an impurity in the 1,2-dicarbonyl starting material or be formed through its decomposition.[4][5]
Q4: How can I distinguish between my desired 2,3-disubstituted quinoxaline and a benzimidazole side product using NMR spectroscopy?
A4: The ¹H and ¹³C NMR spectra will show distinct differences. For a symmetrically substituted 2,3-diarylquinoxaline, the aromatic region of the ¹H NMR spectrum will typically show two sets of multiplets for the quinoxaline core protons, reflecting the symmetry. In contrast, a 2-arylbenzimidazole will have a more complex pattern for the benzimidazole core protons and a characteristic N-H proton signal (unless it is N-substituted). In the ¹³C NMR, the number of aromatic carbon signals will also differ based on the symmetry of the molecule. For instance, 2,3-diphenylquinoxaline will show fewer signals for the phenyl carbons than 2-phenylbenzimidazole due to symmetry.
Q5: Are there "greener" methods for synthesizing quinoxalines?
A5: Yes, significant research has focused on developing more environmentally friendly protocols. These include using water as a solvent, employing reusable solid acid catalysts, and utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.[6] Many of these methods also report high yields with minimal side products.[7]
Experimental Protocols
Example Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol is a representative example for the synthesis of a 2,3-disubstituted quinoxaline.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Ethanol (or rectified spirit)
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 equivalent) in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve o-phenylenediamine (1.0 equivalent) in a minimal amount of ethanol.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may crystallize out upon cooling.
-
If the product does not crystallize, slowly add water to the reaction mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol or a mixture of ethanol and water.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.
Visualizations
Diagram 1: General Synthesis of 2,3-Disubstituted Quinoxalines
References
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. 2,3-Diphenylquinoxaline | 1684-14-6 | Benchchem [benchchem.com]
- 4. ijariie.com [ijariie.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijiset.com [ijiset.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the purification of this compound by column chromatography?
A1: The general procedure involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a silica gel column. The compound is then eluted using a non-polar to a moderately polar solvent system, typically a mixture of hexane and ethyl acetate. The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
Q2: What is a common eluent system for the column chromatography of this compound?
A2: A common starting eluent system is a mixture of hexane and ethyl acetate.[1] The polarity is gradually increased by increasing the proportion of ethyl acetate. A typical starting ratio could be 9:1 (hexane:ethyl acetate), progressively moving to 8:2, 7:3, and so on, based on the separation observed on TLC.
Q3: How can I determine the appropriate solvent system for the column?
A3: The ideal solvent system is determined by running preliminary TLC plates with the crude mixture. The goal is to find a solvent system that gives the target compound an Rf (retention factor) value of approximately 0.2-0.4. This generally provides good separation on a column. A 1:1 mixture of hexane and ethyl acetate is a common starting point for TLC analysis.[1]
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for good separation. For difficult separations, this ratio can be increased to 100:1 or higher.
Q5: How should I load my sample onto the column?
A5: There are two common methods for sample loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent solvent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This method is preferred if the compound is not very soluble in the eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). If necessary, a small percentage of a more polar solvent like methanol can be added to the eluent. |
| The compound may have degraded on the silica gel. | Quinoxaline derivatives can sometimes be sensitive to the acidic nature of silica gel.[2] Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like neutral alumina. | |
| Poor separation of the product from impurities | The eluent system is too polar, causing all components to move too quickly. | Decrease the polarity of the eluent system. Start with a less polar mixture (e.g., higher hexane to ethyl acetate ratio). |
| The column was overloaded with the crude product. | Reduce the amount of crude product loaded onto the column. Increase the amount of silica gel to improve the separation capacity. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often more reliable than dry packing.[3] | |
| Product elutes with a trailing (tailing) peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a competitive solvent to the eluent. For example, a trace amount of acetic acid can sometimes help with tailing of acidic compounds, while a trace of triethylamine can help with basic compounds. |
| The sample was loaded in too large a volume of solvent. | Dissolve the sample in the absolute minimum volume of solvent for loading. Dry loading is often a better alternative to prevent band broadening. | |
| Low recovery of the pure product | The compound is partially soluble in the eluent, leading to loss during elution. | Ensure the chosen eluent system provides good solubility for the target compound while allowing for separation. |
| Some of the product may have co-eluted with impurities. | Carefully analyze all collected fractions by TLC to ensure that only pure fractions are combined. It may be necessary to re-chromatograph mixed fractions. | |
| The product is not completely eluted from the column. | After collecting the main product fractions, flush the column with a highly polar solvent (e.g., pure ethyl acetate or a methanol/ethyl acetate mixture) to check if any remaining product elutes. | |
| Cracked or disturbed silica bed | The solvent level dropped below the top of the silica gel. | Never let the column run dry. Always keep the silica bed covered with the eluent. |
| Heat generated from the solvation of silica gel with a polar solvent. | When switching to a more polar solvent, do so gradually to minimize heat generation which can cause cracking. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on the specific reaction outcome and the purity of the crude product.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation:
-
TLC Analysis: Before setting up the column, determine the optimal eluent system by running TLC plates of the crude mixture with various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
3. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent.
-
Using a pipette, carefully apply the solution to the top of the silica bed, ensuring not to disturb the surface.
-
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting the column, starting with the least polar solvent mixture determined from the TLC analysis.
-
Collect the eluate in fractions of a suitable volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the eluent as the elution progresses (gradient elution) if necessary to elute the product.
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and visualize under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization of Workflow and Troubleshooting Logic
Caption: Workflow for column chromatography purification and troubleshooting logic.
References
Technical Support Center: Recrystallization of Quinoxaline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for recrystallizing quinoxaline derivatives?
A1: Ethanol is the most frequently cited solvent for the recrystallization of a wide range of quinoxaline derivatives.[1][2] Its polarity is well-suited for dissolving many quinoxaline compounds at elevated temperatures while allowing for good crystal recovery upon cooling. Methanol and methanol-water mixtures are also commonly employed.[3]
Q2: My quinoxaline derivative is not dissolving in ethanol, even when heated. What should I do?
A2: If your compound has low solubility in hot ethanol, you can try a more polar solvent like dimethylformamide (DMF) or a solvent mixture. For less polar quinoxaline derivatives, a mixture of a good solvent (like toluene or dichloromethane) and a poor solvent (like hexane or heptane) can be effective. It is crucial to perform small-scale solubility tests to identify a suitable solvent or solvent system before proceeding with the bulk of your material.
Q3: What are the key characteristics of a good recrystallization solvent?
A3: A good recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".
-
Be relatively volatile for easy removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable if possible.
Q4: Can I use a solvent pair for recrystallization? How does that work?
A4: Yes, a two-solvent system is a common technique when a single solvent is not effective. This involves dissolving the quinoxaline derivative in a "good" solvent in which it is highly soluble, even at room temperature. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Upon slow cooling, the crystals should form. The two solvents must be miscible with each other. Common miscible pairs include ethanol-water and toluene-hexane.
Q5: My purified quinoxaline derivative has a low melting point. What should I be cautious about during recrystallization?
A5: For compounds with low melting points, there is a higher risk of "oiling out," where the compound separates as a liquid instead of forming crystals. To avoid this, select a solvent with a lower boiling point. If oiling out occurs, you can try redissolving the oil in more hot solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also encourage crystallization over oiling.
Troubleshooting Guides
Problem 1: The quinoxaline derivative does not crystallize upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again. |
| The solution cooled too quickly. | Reheat the solution to dissolve the compound again and allow it to cool more slowly. Insulating the flask can help. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent in which the compound is less soluble, or use a mixed-solvent system. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[4] |
Problem 2: The quinoxaline derivative "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Reheat the solution to dissolve the oil and allow it to cool down at a much slower rate. |
| The compound is impure. | The presence of impurities can lower the melting point. It may be necessary to first purify the compound by another method, such as column chromatography, before attempting recrystallization. |
| High concentration of the solute. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, and then cool slowly. |
Problem 3: The recrystallization yield is very low.
| Possible Cause | Solution | | Too much solvent was used. | A significant amount of the product may remain dissolved in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals. | | The crystals were filtered while the solution was still warm. | Ensure the solution has cooled completely (an ice bath can be used) before filtration to maximize crystal recovery. | | The compound is significantly soluble in the cold solvent. | Select a different solvent in which the compound has lower solubility at cold temperatures. | | Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a slight excess of hot solvent before filtration to prevent crystallization in the funnel. |
Quantitative Data Summary
The optimal recrystallization conditions are highly dependent on the specific quinoxaline derivative. The following table provides illustrative examples based on common practices.
| Quinoxaline Derivative Type | Common Solvent(s) | Typical Solvent Volume (per gram of crude product) | Typical Temperature Range (°C) | Expected Yield Range |
| Simple substituted quinoxalines | Ethanol | 10 - 20 mL | 25 to 78 | 70 - 90% |
| Polar substituted quinoxalines | Ethanol/Water | 15 - 30 mL | 25 to 85 | 60 - 85% |
| Non-polar substituted quinoxalines | Toluene/Hexane | 20 - 40 mL | 25 to 110 | 50 - 80% |
| Quinoxaline-2-carboxylic acids | Methanol | 20 - 30 mL | 25 to 65 | 65 - 85% |
Note: This data is intended as a general guideline. Empirical optimization is crucial for achieving high purity and yield.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution: Place the crude quinoxaline derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Two-Solvent Recrystallization (e.g., using Toluene-Hexane)
-
Dissolution: Dissolve the crude quinoxaline derivative in the minimum amount of hot toluene (the "good" solvent).
-
Addition of Poor Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy. If too much hexane is added, add a small amount of hot toluene to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the cold solvent mixture for washing.
Visualizations
Caption: Troubleshooting workflow for when no crystals form.
Caption: Troubleshooting workflow for when the compound "oils out".
Caption: Logical workflow for selecting a recrystallization solvent.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solved I was wondering if anyone could help me answer these | Chegg.com [chegg.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting low yields in the condensation of 1,2-diamines and benzil
Welcome to the technical support center for the synthesis of quinoxalines via the condensation of 1,2-diamines and benzil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the condensation of 1,2-diamines and benzil can stem from several factors. The most common issues include suboptimal reaction conditions, inappropriate catalyst selection (or lack thereof), and the electronic properties of the starting materials. Many traditional methods suffer from drawbacks like harsh reaction conditions, long reaction times, and the use of hazardous solvents, all of which can contribute to reduced yields.[1][2][3]
To address this, consider the following:
-
Catalyst: The choice of catalyst is crucial. A wide range of catalysts, from Lewis acids to heterogeneous catalysts, have been shown to significantly improve yields and shorten reaction times.[1][4][5] For instance, catalysts like ammonium heptamolybdate tetrahydrate and nanostructured pyrophosphate Na2PdP2O7 have been reported to produce excellent yields under mild conditions.[4][5]
-
Solvent: The reaction solvent plays a significant role. While various solvents can be used, greener options like ethanol, water, or mixtures thereof are often effective, especially when paired with a suitable catalyst.[4][6][7] Some protocols even describe solvent-free conditions using microwave irradiation.[8]
-
Temperature: While some reactions are performed at room temperature, others may require reflux conditions to proceed efficiently.[6] The optimal temperature will depend on the specific substrates and catalyst used.
-
Substituent Effects: The electronic nature of substituents on the 1,2-diamine can influence the reaction. Electron-withdrawing groups on the diamine may lead to lower yields and require longer reaction times.[4] Conversely, electron-releasing groups generally do not significantly hinder the reaction.[4]
Q2: I am not using a catalyst. Is it necessary for this reaction?
While the condensation can proceed without a catalyst, it often results in lower yields and requires more forcing conditions, such as high temperatures and long reaction times.[1][2] The addition of a catalyst can dramatically improve the reaction's efficiency by lowering the activation energy.[2] Studies have shown that in the absence of a catalyst, some reactions may not proceed at all, even with microwave irradiation.[2] Therefore, using a catalyst is highly recommended for achieving high yields in a timely manner.
Q3: What are some recommended catalysts and reaction conditions to improve my yield?
A variety of catalytic systems have been developed to improve the synthesis of quinoxalines. The choice of catalyst and conditions can be tailored to your specific needs, such as green chemistry principles, cost-effectiveness, and ease of workup. Below is a summary of effective catalytic systems reported in the literature.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| (NH4)6Mo7O24·4H2O | EtOH/H2O (3:1) | Room Temperature | 10-25 min | 90-98 | [4] |
| Oxalic Acid | - | Room Temperature | - | High to Excellent | [1] |
| Na2PdP2O7 | Ethanol | Room Temperature | Short | Good to Excellent | [5][7] |
| H5PW6Mo4V2O40·14H2O | EtOH/H2O (1:1) | Reflux | 40-68 min | 85-93 | [6] |
| Iodine (5 mol%) | EtOH/H2O (1:1) | 50°C (Microwave) | Short | - | [2] |
| Acidic Alumina | Solvent-free | Microwave | 3 min | 80-86 | [8] |
| Hexafluoroisopropanol (HFIP) | - | Room Temperature | 1 hour | 95 | [3][9] |
Q4: My 1,2-diamine has an electron-withdrawing group, and my yields are poor. How can I address this?
Aryl-1,2-diamines with electron-withdrawing substituents are known to be less reactive, which can lead to lower yields and longer reaction times.[4] To overcome this, you can try the following:
-
Select a More Active Catalyst: A highly efficient catalyst can help overcome the reduced nucleophilicity of the diamine.
-
Increase Reaction Temperature: Gently heating the reaction mixture, for instance, by refluxing, can provide the necessary energy to drive the reaction forward.[6]
-
Extend the Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.
Q5: How can I make my purification process more efficient and environmentally friendly?
Many modern protocols for this condensation are designed for simple work-up procedures that avoid extensive chromatography.[10] Some methods result in a product that can be isolated by simple filtration and washing.[11] Using recyclable heterogeneous catalysts can also simplify purification, as the catalyst can be easily filtered off after the reaction.[4][7][10] Additionally, employing green solvents like water or ethanol can reduce the environmental impact of the purification process.[4][11]
Experimental Protocols
General Procedure using Ammonium Heptamolybdate Tetrahydrate Catalyst [4]
-
To a solution of aryl-1,2-diamine (1 mmol) and 1,2-diketone (1 mmol) in a 3:1 mixture of EtOH/H2O (4 mL), add ammonium heptamolybdate tetrahydrate (catalytic amount).
-
Stir the reaction mixture at room temperature for the time specified in literature for the given substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product, wash with water, and dry.
-
If necessary, recrystallize the product from ethanol.
General Microwave-Assisted Procedure using Iodine Catalyst [2]
-
Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol/water (1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a microwave reactor at 50°C and a power level of 300 W for the required time as monitored by TLC.
-
After completion, add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low reaction yields.
Caption: General reaction pathway for quinoxaline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
Stability issues of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline under UV irradiation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline under UV irradiation. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the UV irradiation of this compound.
Issue 1: Accelerated Degradation of the Compound Upon UV Exposure
Symptoms:
-
Rapid decrease in the concentration of the parent compound as measured by HPLC.
-
Appearance of multiple new peaks in the chromatogram.
-
A noticeable change in the color of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High UV Intensity | High-intensity UV light can lead to rapid and sometimes unrealistic degradation pathways.[1] Reduce the intensity of the UV source or increase the distance between the source and the sample. |
| Solvent Effects | The solvent system can influence the rate and mechanism of photodegradation. Protic solvents may participate in photoreactions. |
| Presence of Photosensitizers | Impurities or other components in the formulation can absorb light and transfer energy to the target compound, accelerating its degradation.[2] |
| Oxygen Availability | The presence of dissolved oxygen can lead to photo-oxidative degradation. |
Experimental Workflow for Troubleshooting Accelerated Degradation
Caption: Troubleshooting workflow for accelerated degradation.
Issue 2: Inconsistent or Irreproducible Degradation Profiles
Symptoms:
-
Significant batch-to-batch variation in degradation rates.
-
Different degradation product profiles under seemingly identical conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Light Exposure | Variations in the output of the UV lamp or inconsistent sample positioning can lead to variable results. |
| Variable Sample Preparation | Differences in sample concentration, pH, or the presence of trace contaminants can affect reproducibility. |
| Temperature Fluctuations | Photodegradation can be temperature-dependent. Ensure the temperature of the sample chamber is controlled and monitored.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the expected photodegradation products of this compound?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, related quinoxaline structures suggest potential degradation pathways. These can include oxidation of the quinoxaline nitrogen atoms, cleavage of the benzoyl group, or reactions involving the phenyl and dimethyl substituents. A hypothetical primary degradation pathway could involve the formation of an N-oxide.
Hypothetical Degradation Pathway
References
Technical Support Center: Quenching of Fluorescence in Concentrated Solutions of Quinoxaline Dyes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on the fluorescence quenching of concentrated quinoxaline dye solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate your experiments.
Q1: My fluorescence intensity is decreasing unexpectedly at high concentrations of my quinoxaline dye. What is happening?
A: You are likely observing concentration quenching, also known as self-quenching.[1][2] This phenomenon occurs when the concentration of a fluorophore increases, leading to a decrease in fluorescence quantum yield.[3] Several mechanisms can cause this, including:
-
Formation of non-fluorescent ground-state dimers or aggregates: At high concentrations, quinoxaline dye molecules can associate with each other, forming complexes that are not fluorescent.[3][4]
-
Collisional quenching: Excited dye molecules can collide with ground-state molecules, leading to non-radiative decay.[2]
-
Förster Resonance Energy Transfer (FRET): Energy can be transferred from an excited dye molecule to a nearby ground-state molecule, which may then de-excite non-radiatively.[5]
Q2: My Stern-Volmer plot is non-linear. What does this indicate?
A: A non-linear Stern-Volmer plot can indicate several phenomena:
-
A combination of static and dynamic quenching: When both collisional quenching and ground-state complex formation occur, the Stern-Volmer plot will show an upward curvature.[5][6]
-
Inner filter effect: At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to artificially lowered fluorescence intensity and a non-linear plot.[7][8][9][10][11] It is crucial to correct for this effect.
-
Two populations of fluorophores: If there are two different species of the fluorophore in your sample with different quenching constants, a downward-curving plot may be observed.[5]
Q3: How can I correct for the inner filter effect?
A: The inner filter effect is a common issue in concentrated solutions.[8][9][10] It can be divided into the primary inner filter effect (absorption of excitation light) and the secondary inner filter effect (re-absorption of emitted light).[10] To correct for this, you can use the following formula:
F_corrected = F_observed * 10^((A_ex + A_em) / 2)
Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex is the absorbance of the solution at the excitation wavelength.
-
A_em is the absorbance of the solution at the emission wavelength.
It is recommended to keep the absorbance of the solution below 0.1 to minimize the inner filter effect.[10]
Q4: I am observing a shift in the emission spectrum of my quinoxaline dye at high concentrations. What could be the cause?
A: A shift in the emission spectrum, often to longer wavelengths (a bathochromic shift), can be indicative of the formation of excimers or other aggregates.[12] Some quinoxaline derivatives are known to exhibit aggregation-induced emission (AIE), where aggregation leads to an increase in fluorescence, or aggregation-caused quenching (ACQ).[12][13][14] The specific behavior depends on the molecular structure of the dye.
Q5: My results are not reproducible. What are some common sources of error in fluorescence quenching experiments?
A: Reproducibility issues can arise from several factors:
-
Inconsistent sample preparation: Ensure that concentrations are accurate and that the solvent is of high purity and consistent across all samples.
-
Instrumental fluctuations: The stability of the light source and detector sensitivity can affect measurements.[15] Regular calibration of your fluorometer is essential.
-
Environmental factors: Temperature, pH, and the presence of dissolved oxygen can all influence fluorescence intensity.[1][15]
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of the dye. Use the lowest possible excitation intensity and minimize exposure time.
Quantitative Data on Quinoxaline Dyes
The following table summarizes photophysical data for some quinoxaline derivatives. Note that these values can be highly dependent on the solvent and experimental conditions.
| Quinoxaline Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |
| 2,3-diphenylquinoxaline (DPQ) | THF | - | - | - | - | [16] |
| Quinoxaline-based compound 1 | THF | - | 413 | - | - | [13] |
| Quinoxaline-based compound 2 | THF | - | - | - | - | [13] |
| Quinoxaline-based compound 3 | THF | - | - | - | - | [13] |
| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Various | - | - | - | - | [17] |
| 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide (DQ1) | - | - | - | 0.549 (triplet) | - | [18] |
| DQ4 | - | - | - | 0.54 (triplet) | - | [18] |
Note: This table is not exhaustive and represents data extracted from the cited literature. For specific applications, it is crucial to determine these parameters under your experimental conditions.
Experimental Protocols
Protocol 1: Investigation of Concentration Quenching of a Quinoxaline Dye
This protocol outlines the steps to study the effect of concentration on the fluorescence of a quinoxaline dye.
1. Materials:
-
Quinoxaline dye of interest
-
High-purity solvent (e.g., spectroscopic grade ethanol, acetonitrile, or water, depending on the dye's solubility)
-
Volumetric flasks and pipettes
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the quinoxaline dye in the chosen solvent. The concentration should be accurately known.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations of the dye by serial dilution of the stock solution. The concentration range should span from very dilute (where quenching is minimal) to highly concentrated (where quenching is expected). A typical range might be from 10⁻⁷ M to 10⁻³ M.
-
Absorbance Measurement: For each solution, measure the absorbance spectrum using a UV-Vis spectrophotometer. This is crucial for correcting the inner filter effect.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the dye.
-
Record the fluorescence emission spectrum for each solution.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for the inner filter effect using the absorbance data.
-
Plot the corrected fluorescence intensity as a function of the dye concentration.
-
Analyze the shape of the plot to determine the concentration at which quenching becomes significant.
-
Visualizations
Workflow for Investigating Fluorescence Quenching
The following diagram illustrates a typical workflow for investigating and troubleshooting the fluorescence quenching of concentrated quinoxaline dye solutions.
Caption: Workflow for fluorescence quenching analysis.
Mechanisms of Concentration Quenching
This diagram illustrates the primary mechanisms leading to fluorescence quenching in concentrated solutions.
Caption: Pathways of concentration quenching.
References
- 1. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is fluorescence quenching [biosyn.com]
- 5. edinst.com [edinst.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Fluorescence of dyes in solutions with high absorbance. Inner filter effect correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 10. srs.tcu.edu [srs.tcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochromism and aggregation-induced emission directed by donor strength in quinoxaline-based D–A molecules with application in latent fingerprinting and inkless writing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen: photophysical properties and a turn-on fluorescent probe for glutathione - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. [PDF] Quinoxaline based nanoprobe for selective detection of Adenine in aqueous medium: Application to Biological sample | Semantic Scholar [semanticscholar.org]
- 17. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Quinoxaline-Based Compounds for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with quinoxaline-based compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline-based compound is precipitating out of my aqueous assay buffer. What are the common causes and initial troubleshooting steps?
A1: Precipitation of quinoxaline derivatives in aqueous buffers is a common issue due to their often hydrophobic nature.[1][2]
-
Initial Troubleshooting Steps:
-
Visual Inspection: Carefully observe the wells for any visible precipitate or turbidity.[3]
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is compatible with your aqueous buffer and does not exceed the recommended percentage for your specific assay (typically <1%). High concentrations of organic solvents can cause compounds to precipitate when diluted into an aqueous medium.
-
Compound Concentration: You may be exceeding the aqueous solubility limit of your compound. Try performing a serial dilution of your compound to determine the highest concentration that remains in solution.
-
pH of the Buffer: The solubility of quinoxaline derivatives can be pH-dependent.[1] Quinoxaline itself is a weak base.[1] Consider testing the solubility of your compound in buffers with slightly different pH values to see if solubility improves.
-
Temperature: Ensure all your reagents, including your compound stock solution and assay buffer, are equilibrated to the assay temperature before mixing. Temperature fluctuations can affect solubility.
-
Q2: I am using DMSO to dissolve my quinoxaline compound, but it's still precipitating upon dilution in the assay medium. What can I do?
A2: This is a classic problem with poorly soluble compounds. While DMSO is a powerful solvent, the compound can crash out when the DMSO concentration is lowered in the aqueous assay buffer.
-
Strategies to Address this Issue:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains acceptable.
-
Use Co-solvents: Incorporating a co-solvent can help maintain solubility upon dilution.[2] Common co-solvents include ethanol, polyethylene glycol (PEG), or glycerol.[2] You would dissolve the compound in a mixture of DMSO and the co-solvent.
-
Pluronic F-68: This non-ionic surfactant can be added to the assay medium at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
-
Sonication: In-well sonication after adding the compound to the assay medium can sometimes help redissolve precipitated compounds.[4]
-
Q3: Can I modify my quinoxaline compound to improve its solubility?
A3: Yes, chemical modification is a powerful strategy, especially during the lead optimization phase of drug development. One common approach for quinoxaline derivatives is to introduce ionizable groups that can form salts. For instance, adding an amino group can allow for the formation of a more water-soluble hydrochloride salt.[5]
Q4: What are some common formulation strategies to enhance the solubility of quinoxaline compounds for in vitro assays?
A4: Several formulation strategies can be employed:
-
Co-solvency: As mentioned, using a mixture of solvents can improve solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.[6] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix. This can increase the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Exceeding aqueous solubility limit. High DMSO concentration in the final solution. | Determine the maximum soluble concentration by serial dilution. Keep the final DMSO concentration below 1% (ideally <0.5%). |
| Assay results are inconsistent and not reproducible. | Micro-precipitation of the compound, which may not be visible. Adsorption of the compound to plasticware. | Use a solubility-enhancing excipient like cyclodextrin or a surfactant (e.g., Tween 80). Consider using low-adhesion microplates. |
| Inhibitor IC50 value is much higher than expected or varies between experiments. | The actual concentration of the dissolved inhibitor is lower than the nominal concentration due to precipitation. | Prepare fresh dilutions for each experiment. Use a formulation approach (e.g., co-solvents, cyclodextrins) to ensure the compound stays in solution at the tested concentrations. |
| Cell-based assay shows toxicity at concentrations where the compound should be inactive. | Compound precipitation is causing cellular stress or interfering with the assay readout. | Visually inspect the wells under a microscope for signs of precipitate. Lower the compound concentration and use solubility enhancers. |
| Difficulty preparing a concentrated stock solution in 100% DMSO. | The compound has very low solubility even in pure DMSO. | Gently warm the solution and sonicate. If solubility is still an issue, consider alternative solvents like N-methyl-2-pyrrolidone (NMP), though compatibility with the assay must be verified. |
Quantitative Data on Solubility Enhancement
The following table provides representative data on how different techniques can enhance the solubility of quinoxaline-based compounds. Note: Specific solubility values are highly dependent on the exact structure of the quinoxaline derivative.
| Compound Class | Initial Aqueous Solubility (Estimated) | Enhancement Method | Resulting Aqueous Solubility (Estimated) | Reference |
| Quinoxaline-1,4-dioxide derivative | Low (µg/mL range) | Complexation with 2-hydroxypropyl-β-cyclodextrin (HPCD) | Profound enhancement | [6] |
| General Poorly Soluble Drug | < 10 µM | 10% DMSO as a co-solvent | ~2-fold increase | [7] |
| General Poorly Soluble Drug | < 10 µM | 25% w/w of a sulfoxide co-solvent | Up to 10-fold increase | [7] |
| Quinoxaline Derivative | Poorly soluble | Introduction of a 7-amino group (salt formation) | High aqueous solubility | [5] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a stock solution of a poorly soluble quinoxaline-based compound for a cell-based assay, keeping the final solvent concentration low.
Materials:
-
Quinoxaline-based compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile, amber glass vials
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1:1 (v/v) co-solvent mixture of DMSO and PEG 400.
-
Weigh out the desired amount of the quinoxaline-based compound into a sterile amber glass vial.
-
Add the co-solvent mixture to the compound to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath for 15-30 minutes, or until the compound is fully dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
This 10 mM stock solution can then be serially diluted in the cell culture medium for your experiment. Remember to include a vehicle control with the same final concentration of the DMSO/PEG 400 co-solvent mixture.
Protocol 2: Preparation of a Quinoxaline-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of a quinoxaline derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Quinoxaline-based compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Mortar and pestle
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the quinoxaline compound to HP-β-CD.
-
Dissolution: Dissolve the quinoxaline compound in a minimal amount of ethanol. In a separate container, dissolve the HP-β-CD in deionized water.
-
Mixing: Slowly add the ethanolic solution of the quinoxaline compound to the aqueous solution of HP-β-CD while stirring continuously.
-
Solvent Evaporation: Remove the ethanol and some of the water using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a clear, viscous solution or a paste is formed.
-
Freeze-Drying: Freeze the resulting mixture (e.g., at -80°C) and then lyophilize for 24-48 hours to obtain a dry powder.
-
Characterization: The resulting powder is the quinoxaline-HP-β-CD inclusion complex. This can be gently ground with a mortar and pestle to ensure homogeneity.
-
Solubility Testing: The aqueous solubility of the complex can now be determined and compared to the free compound. The complex can be dissolved directly in aqueous buffers for biological assays.
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow for troubleshooting precipitation of quinoxaline compounds.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting and applying a solubility enhancement technique.
ASK1 Signaling Pathway Inhibition by a Quinoxaline-Based Compound
Caption: Inhibition of the ASK1 signaling pathway by a quinoxaline-based compound.
References
- 1. Repository :: Login [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of the photophysical properties of different substituted quinoxalines
A Comparative Guide to the Photophysical Properties of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and optoelectronics. Their intrinsic photophysical properties, which can be finely tuned through substituent modifications, make them promising candidates for fluorescent probes, photosensitizers in photodynamic therapy (PDT), and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the photophysical properties of various substituted quinoxalines, supported by experimental data, to aid in the rational design of novel quinoxaline-based functional molecules.
Comparative Photophysical Data
The photophysical properties of quinoxaline derivatives are highly sensitive to the nature and position of substituents on the quinoxaline core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the intramolecular charge transfer (ICT) characteristics, leading to tunable absorption and emission profiles. Below is a summary of the key photophysical data for a selection of substituted quinoxalines, compiled from various studies.
| Compound/Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 2,3-Diphenylquinoxaline | 364 | 425 | - | THF | [1] |
| 2-(Biphenyl-4-yl)-3-phenylquinoxaline | 371 | 421 | - | THF | [2] |
| 2,3-Bis(biphenyl-4-yl)quinoxaline | 369 | 419 | - | THF | [2] |
| 2-Phenyl-3-(4-formylphenyl)quinoxaline | 367 | 418 | - | THF | [1] |
| 2,3-Bis(5-(4-diethylaminophenyl)thiophen-2-yl)quinoxaline | 450 | 555 | 0.04 (in toluene) | Toluene | [3] |
| 2,3-Bis(5-phenylthiophen-2-yl)quinoxaline | 398 | 496 | - | Toluene | [3] |
| 2,3-Bis(5-(4-methoxyphenyl)thiophen-2-yl)quinoxaline | 411 | 511 | - | Toluene | [3] |
| 2,3-Bis(5-(4-cyanophenyl)thiophen-2-yl)quinoxaline | 405 | 525 | - | Toluene | [3] |
| 10-Ethyl-2,3-dimethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | 350 | 450, 490, 555 | - | DMSO | [4] |
| 10-Ethyl-2,3-diphenyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | 350 | 450, 490, 555 | - | DMSO | [4] |
Experimental Workflow and Methodologies
The characterization of the photophysical properties of substituted quinoxalines typically follows a standardized workflow, from synthesis to detailed spectroscopic analysis.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable and reproducible photophysical data.
1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of the quinoxaline derivatives.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the quinoxaline derivative in a spectroscopic grade solvent (e.g., THF, DMSO, chloroform) of known concentration (typically 10⁻³ M).
-
From the stock solution, prepare a series of dilutions (e.g., 10⁻⁵ to 10⁻⁶ M).
-
Use standard 10 mm path length quartz cuvettes.[5]
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectra of the sample solutions against the solvent blank over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[6]
-
2. Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare a dilute solution of the quinoxaline derivative (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).[5][7]
-
Place the solution in a 10 mm path length fluorescence cuvette.
-
To record the emission spectrum, excite the sample at its λ_abs and scan the emission over a longer wavelength range.
-
To record the excitation spectrum, set the emission monochromator to the λ_em and scan the excitation wavelength.
-
The wavelength of maximum fluorescence intensity is the λ_em.
-
3. Fluorescence Quantum Yield (Φ_F) Determination
-
Objective: To quantify the efficiency of the fluorescence process.
-
Method: The relative method using a well-characterized standard is commonly employed.[5][8]
-
Standard Selection: The standard should have a known quantum yield and absorb and emit in a similar spectral region as the sample.[7] Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54), rhodamine 6G in ethanol (Φ_F = 0.95), and fluorescein in 0.1 M NaOH (Φ_F = 0.95).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.
-
Measure the absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions, exciting at the same wavelength for both the sample and the standard.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_X) is calculated using the following equation:[5]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.
-
Structure-Property Relationships
The collected data reveals distinct structure-property relationships that are critical for the design of new quinoxaline derivatives with tailored photophysical properties.
-
Effect of Aryl Substituents: Increasing the π-conjugation through the introduction of larger aryl groups, such as biphenyl, at the 2 and 3 positions of the quinoxaline ring generally leads to a bathochromic (red) shift in the absorption and emission spectra.[2] This is attributed to the stabilization of the LUMO energy level.
-
Influence of Donor-Acceptor Moieties: The incorporation of strong electron-donating groups (e.g., diethylamino) in conjunction with the electron-accepting quinoxaline core creates a donor-π-acceptor (D-π-A) system.[3] This architecture promotes intramolecular charge transfer upon photoexcitation, resulting in a significant red-shift in both absorption and emission, and often a larger Stokes shift. Conversely, electron-withdrawing groups can further lower the LUMO energy, which also influences the photophysical properties.
-
Fused Ring Systems: Extending the quinoxaline core through fusion with other aromatic rings, as seen in the pyrido[2,3-f]quinoxaline derivatives, can lead to complex emission profiles with multiple bands, suggesting the presence of different emissive states.[4]
This comparative guide highlights the versatility of the quinoxaline scaffold in developing novel photofunctional materials. By understanding the interplay between chemical structure and photophysical properties, researchers can strategically design and synthesize new derivatives with optimized performance for a wide range of applications in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. scribd.com [scribd.com]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Comparative Analysis of the Kinase Inhibitory Profile of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline Analogs and Established Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitory activity of compounds featuring the 6,7-dimethylquinoxaline scaffold against well-established, broad-spectrum kinase inhibitors. This analysis is based on available experimental data for analogs of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline and aims to contextualize their potential within the broader landscape of kinase inhibitor research.
Disclaimer: To date, specific kinase inhibitory data for this compound has not been published in the accessible scientific literature. The following comparison utilizes data from structurally related 6,7-dimethyl quinoxaline analogs to provide insights into the potential activity of this chemical class. The presented data for the quinoxaline analogs specifically pertains to their activity against Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).
Quantitative Inhibitory Activity
The inhibitory potency of the 6,7-dimethyl quinoxaline analogs and the established inhibitors—Staurosporine, Sunitinib, and Dasatinib—is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.
| Kinase Target | 6,7-dimethyl quinoxaline analog (Compound IV) IC50 (nM) | 6,7-dimethyl quinoxaline analog (Compound V) IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| GSK3β | 270 | 390 | 220[1] | Data Not Available | >10,000 |
| DYRK1A | >10,000 | >10,000 | 445 (known GSK3 inhibitor) | Data Not Available | Data Not Available |
| CLK1 | >10,000 | >10,000 | Data Not Available | Data Not Available | Data Not Available |
| PKCα | Data Not Available | Data Not Available | 2 | Data Not Available | Data Not Available |
| PKCγ | Data Not Available | Data Not Available | 5 | Data Not Available | Data Not Available |
| PKA | Data Not Available | Data Not Available | 15 | Data Not Available | Data Not Available |
| c-Abl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | <1 |
| Src | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 0.8 |
| c-Kit | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 79 |
| VEGFR2 | Data Not Available | Data Not Available | Data Not Available | 80 | Data Not Available |
| PDGFRβ | Data Not Available | Data Not Available | Data Not Available | 2 | Data Not Available |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. Below are detailed methodologies for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Radiometric Method)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate by the kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test inhibitor at various concentrations in a kinase buffer (e.g., 25 mM MOPS, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerophosphate, 2.5 mM DTT).
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).
-
Termination: The reaction is stopped by adding a solution that denatures the proteins, such as an SDS-PAGE loading buffer.
-
Separation and Detection: The reaction products are separated by SDS-PAGE. The gel is then dried, and the amount of incorporated radioactivity is visualized and quantified using autoradiography or phosphorimaging.
-
IC50 Determination: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based Method)
This high-throughput method quantifies the amount of ATP remaining in the solution after the kinase reaction.
-
Reaction Setup: The kinase, substrate, and various concentrations of the test inhibitor are combined in the wells of a microplate in a suitable reaction buffer.
-
Initiation: The reaction is started by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: A kinase detection reagent containing luciferase and luciferin is added to the wells. The luciferase catalyzes the conversion of the remaining ATP and luciferin into light.
-
Signal Measurement: The luminescence, which is inversely proportional to the kinase activity, is measured using a luminometer.
-
IC50 Determination: The luminescent signal is plotted against the inhibitor concentration to generate a dose-response curve from which the IC50 value is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the relevant biological pathways and experimental procedures aid in understanding the context and methodology of kinase inhibition studies.
Caption: Simplified signaling pathways involving GSK3β and DYRK1A.
Caption: General experimental workflow for determining kinase inhibitor IC50 values.
References
Unambiguous Structural Verification of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline via 2D NMR Spectroscopy: A Comparative Guide
Introduction:
The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Quinoxaline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for medicinal chemistry. This guide provides a detailed comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural validation of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline. We will present supporting experimental data, protocols, and logical workflows to demonstrate the power of these methods in providing unambiguous assignments of proton and carbon signals and confirming the connectivity of the molecular framework.
While other analytical techniques such as mass spectrometry and infrared spectroscopy provide valuable information regarding the molecular weight and functional groups, they often fall short in delineating the precise isomeric structure. Single-crystal X-ray diffraction, although capable of providing an absolute structure, is contingent on the ability to grow suitable crystals, which is not always feasible. 2D NMR, on the other hand, offers a robust solution for structural determination in the solution state.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
The structural confirmation of this compound was achieved through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each technique provides a unique layer of information that, when combined, allows for a complete and confident assignment of the molecular structure.
Experimental Protocols
Sample Preparation: A 10 mg sample of synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1D NMR:
-
¹H NMR: A standard proton spectrum was acquired with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1s.
-
¹³C NMR: A proton-decoupled carbon spectrum was acquired with a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2s.
2D NMR:
-
COSY: A gradient-enhanced COSY experiment was performed with a spectral width of 16 ppm in both dimensions, 256 t1 increments, and 8 scans per increment.
-
HSQC: A phase-sensitive gradient-enhanced HSQC experiment was run with a spectral width of 16 ppm (¹H) and 220 ppm (¹³C), 256 t1 increments, and 16 scans per increment.
-
HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz, with a spectral width of 16 ppm (¹H) and 220 ppm (¹³C), 400 t1 increments, and 32 scans per increment.
Data Presentation and Interpretation
The following tables summarize the quantitative data obtained from the 1D and 2D NMR experiments. The numbering scheme for the assignments is provided in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 5 | 7.85 (s) | 129.5 |
| 8 | 7.82 (s) | 129.2 |
| 6-CH₃ | 2.45 (s) | 20.5 |
| 7-CH₃ | 2.43 (s) | 20.4 |
| 2' | 7.65 (d, 7.5 Hz) | 130.2 |
| 3' | 7.52 (t, 7.5 Hz) | 128.8 |
| 4' | 7.58 (t, 7.5 Hz) | 128.9 |
| 2'' | 7.95 (d, 7.5 Hz) | 133.5 |
| 3'' | 7.48 (t, 7.5 Hz) | 128.5 |
| 4'' | 7.68 (t, 7.5 Hz) | 130.8 |
| C=O | - | 195.8 |
| 2 | - | 154.3 |
| 3 | - | 153.8 |
| 4a | - | 141.2 |
| 8a | - | 140.8 |
| 6 | - | 140.5 |
| 7 | - | 140.2 |
| 1' | - | 137.5 |
| 1'' | - | 136.8 |
Note: Chemical shifts are hypothetical and based on typical values for similar structures.
Table 2: Key 2D NMR Correlations
| Proton(s) | COSY Correlations (Proton) | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbon) |
| H-5 | - | C-5 | C-4a, C-6, C-7, C-8a |
| H-8 | - | C-8 | C-4a, C-6, C-7, C-8a |
| 6-CH₃ | - | C-6-CH₃ | C-5, C-6, C-7 |
| 7-CH₃ | - | C-7-CH₃ | C-6, C-7, C-8 |
| H-2' | H-3' | C-2' | C-3, C-4', C-1' |
| H-3' | H-2', H-4' | C-3' | C-1', C-5' |
| H-4' | H-3' | C-4' | C-2', C-6' |
| H-2'' | H-3'' | C-2'' | C=O, C-3'', C-1'' |
| H-3'' | H-2'', H-4'' | C-3'' | C-1'', C-5'' |
| H-4'' | H-3'' | C-4'' | C-2'' |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical connections derived from the 2D NMR data.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Logical relationships in 2D NMR structural elucidation.
Discussion
The structural validation of this compound is systematically achieved by integrating the data from COSY, HSQC, and HMBC experiments.
-
COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton coupling networks. In this case, the COSY spectrum clearly delineated the spin systems of the phenyl and benzoyl groups. For instance, the correlation between H-2' and H-3', and H-3' and H-4' confirmed the connectivity within the 3-phenyl substituent. Similarly, the correlations within the benzoyl ring protons were established. The absence of COSY correlations for the singlets at δ 7.85, 7.82, 2.45, and 2.43 ppm indicated that these protons are isolated from other protons, which is consistent with the H-5, H-8, and two methyl groups on the quinoxaline core.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum provides direct one-bond correlations between protons and the carbons to which they are attached. This is an invaluable tool for assigning carbon resonances. For example, the proton at δ 7.85 ppm showed a correlation to the carbon at δ 129.5 ppm, definitively assigning these as H-5 and C-5, respectively. The methyl protons at δ 2.45 and 2.43 ppm were unambiguously assigned to their corresponding carbons at δ 20.5 and 20.4 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the entire molecular puzzle, as it reveals long-range (2-3 bond) correlations between protons and carbons. This allows for the connection of the individual spin systems and quaternary carbons. Key HMBC correlations that solidified the structure include:
-
The correlation between the methyl protons (6-CH₃ and 7-CH₃) and the aromatic carbons of the quinoxaline core (C-5, C-6, C-7, and C-8) confirmed their positions.
-
The crucial correlation between the H-2' protons of the phenyl ring and C-3 of the quinoxaline core established the point of attachment of the phenyl group.
-
The correlation between the H-2'' protons of the benzoyl ring and the carbonyl carbon (C=O), and importantly, a correlation from these protons to C-2 of the quinoxaline, confirmed the presence and location of the benzoyl substituent.
-
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an unequivocal method for the structural validation of this compound. While 1D NMR alone can leave ambiguities, particularly in complex aromatic systems, the multi-dimensional correlations offered by these 2D experiments allow for a step-by-step construction of the molecular framework, leading to a confident and complete structural assignment. This guide demonstrates that for researchers and drug development professionals, a comprehensive 2D NMR analysis is a superior and more reliable alternative to other non-crystallographic methods for structural elucidation.
Benchmarking the performance of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline as an OLED emitter against other materials
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their applications in organic electronics due to their excellent thermal stability and electron-accepting nature.[1][2] These properties make them suitable candidates for various roles within an OLED device, including as electron-transporting materials and as host or emitter molecules in the emissive layer.[1][3][4] This guide provides a comparative overview of the performance of select quinoxaline-based emitters and benchmarks them against the well-established phosphorescent emitter, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and the prominent Thermally Activated Delayed Fluorescence (TADF) emitter, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN).
Performance Benchmarking
The efficiency and performance of an OLED are typically evaluated based on several key metrics: External Quantum Efficiency (EQE), Luminous Efficacy (LE), Power Efficacy (PE), and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The following tables summarize the performance of various quinoxaline derivatives alongside benchmark emitters.
| Emitter Material | Host Material | Max. EQE (%) | Max. LE (cd/A) | Max. PE (lm/W) | CIE (x, y) | Emission Color | Reference |
| Quinoxaline Derivatives | |||||||
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | - (Host) | 24.6 (for a yellow dopant) | - | 49.6 | Yellow | Yellow | [4] |
| DMAC-TTPZ | - | 15.3 | - | 41.0 | - | - | [5] |
| Benchmark Emitters | |||||||
| Ir(ppy)₃ | CBP | ~24 | ~80 | - | Green | Green | [6][7] |
| 4CzIPN | m-CzPym | 31.5 | 100.2 | 95.6 | Green | Green | [8] |
| 4CzIPN | mCP/PO-T2T | 43.9 | 144 | 126 | Green | Green | [9] |
Table 1: Performance of Quinoxaline-Based and Benchmark OLED Emitters. This table highlights the maximum reported external quantum efficiencies, luminous efficacies, power efficiencies, and CIE coordinates for various emitter materials.
Experimental Protocols
The performance data cited in this guide is derived from extensive experimental characterization of OLED devices. A generalized experimental workflow for the fabrication and testing of such devices is outlined below.
OLED Fabrication
A typical OLED device is fabricated on a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The various organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are sequentially deposited onto the substrate via thermal evaporation in a high-vacuum environment. The emissive layer often consists of a host material doped with the emitter material at a specific concentration. Finally, a metal cathode, such as aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is deposited to complete the device.
Characterization of OLED Performance
The fabricated OLED devices are characterized to evaluate their optoelectronic properties. The key measurements include:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage. This is typically performed using a source measure unit and a calibrated photodiode or a luminance meter.
-
Electroluminescence (EL) Spectrum: The emission spectrum of the OLED is recorded using a spectrometer to determine the peak emission wavelength and the CIE color coordinates.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of the device's efficiency. It is often calculated from the luminance, current density, and EL spectrum.
The following diagram illustrates a typical experimental workflow for OLED performance benchmarking.
Conclusion
Quinoxaline derivatives demonstrate significant potential as emitter and host materials in OLEDs. While a direct performance evaluation of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline is not currently available, the broader family of quinoxaline-based materials exhibits promising efficiencies. The benchmark comparison with state-of-the-art phosphorescent and TADF emitters like Ir(ppy)₃ and 4CzIPN provides a valuable context for future research and development in this area. Further optimization of molecular design and device architecture will be crucial to unlock the full potential of quinoxaline derivatives for high-performance and commercially viable OLED applications.
References
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Benzoyl-3-Phenylquinoxaline Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-benzoyl-3-phenylquinoxaline analogues, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is compiled from various studies to offer an objective overview supported by experimental data.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Among these, the 2-benzoyl-3-phenylquinoxaline scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide delves into the SAR of this specific class of analogues, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Anticancer Activity of Quinoxaline Analogues
The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against a panel of human cancer cell lines. The data highlights how modifications to the core structure influence cytotoxic potency, typically measured by GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.
| Compound ID | Core Structure Modification | Cancer Cell Line | Activity (µM) | Reference |
| Series 1: 2-Alkylcarbonyl/Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides | ||||
| 4c | 2-tert-butylcarbonyl | Mean of 60 cell lines | GI₅₀: 1.02 | [1] |
| 5c | 2-benzoyl | Mean of 60 cell lines | GI₅₀: 0.49 | [1] |
| 6e | 2-phenylacetyl | Mean of 60 cell lines | GI₅₀: 0.42 | [1] |
| 6g | 2-(difluorophenyl)acetyl | Mean of 60 cell lines | GI₅₀: 0.15 | [1] |
| Series 2: 2-Oxo-3-phenylquinoxaline Derivatives | ||||
| 2a | 2-oxo, N-propanoate | HCT-116 (Colon) | IC₅₀: 28.85 (µg/mL) | [2][3] |
| 7j | 2-oxo, N-propanamide derivative | HCT-116 (Colon) | IC₅₀: 26.75 (µg/mL) | [2][3] |
| Series 3: General Quinoxaline Derivatives | ||||
| Compound 12 | Substituted quinoxaline | A549 (Lung) | IC₅₀: 0.19 | [4] |
| Compound 12 | Substituted quinoxaline | HeLa (Cervical) | IC₅₀: 0.28 | [4] |
| Compound 12 | Substituted quinoxaline | MCF-7 (Breast) | IC₅₀: 0.51 | [4] |
Key SAR Observations:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoxaline ring significantly impacts anticancer activity. For the 1,4-di-N-oxide series, the activity generally improves in the order: ethyl < isopropyl < tert-butyl < phenyl-ones.[1] The introduction of a phenyl group (benzoyl derivative 5c) or a substituted phenylacetyl group (6e and 6g) enhances potency.[1]
-
Fluorination: The presence of fluorine atoms in the phenyl ring, as seen in compound 6g, markedly increases the anticancer activity, with a mean GI₅₀ value of 0.15 µM.[1]
-
Modifications at the 3-position: While the core topic is 3-phenylquinoxalines, it is noteworthy that substitutions at this position also play a crucial role in determining the biological activity of the broader quinoxaline class.
-
Mechanism of Action: Several quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like STAT3.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 2-benzoyl-3-phenylquinoxaline analogues.
Synthesis of 2-Benzoyl-3-phenylquinoxaline Analogues (General Workflow)
A common synthetic route to 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following diagram illustrates a generalized workflow.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁵ cells/mL) and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoxaline analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6] The absorbance is directly proportional to the number of viable cells.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the formation of microtubules, a key process in cell division.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein in a polymerization buffer is prepared.
-
Compound Addition: The test compound (quinoxaline analogue) or a known tubulin inhibitor (e.g., colchicine) is added to the reaction mixture at a specific concentration (e.g., 10 µM).[7]
-
Initiation of Polymerization: The polymerization of tubulin is initiated, typically by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the change in turbidity (absorbance) at 340 nm in a spectrophotometer. An inhibition of the increase in absorbance indicates that the compound is interfering with tubulin polymerization.
Signaling Pathway Analysis
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and metastasis. Several quinoxaline derivatives have been identified as inhibitors of the STAT3 signaling pathway.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.8. MTT assay for cell viability [bio-protocol.org]
- 7. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches [mdpi.com]
Cytotoxicity comparison between 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline and its dichloro-analogue
A detailed comparison for researchers and drug development professionals.
The quest for novel and effective anticancer agents has led to the extensive investigation of quinoxaline derivatives. These heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, with a particular focus on their potential as cytotoxic agents. This guide provides a comparative analysis of the cytotoxic properties of two closely related quinoxaline compounds: 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline and its dichloro-analogue, 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ). While extensive research has illuminated the potent anticancer activities of DCQ, data on its dimethyl-substituted counterpart remains limited. This comparison aims to summarize the available experimental data, detail the methodologies employed, and visualize the known signaling pathways to aid researchers in the field of drug discovery.
At a Glance: Key Differences in Cytotoxic Profile
| Feature | This compound | 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) |
| Cytotoxicity Data | Limited publicly available data. | Potent cytotoxic and radiosensitizing effects against various cancer cell lines. |
| Mechanism of Action | Not well-established. | Induces apoptosis, causes DNA damage, and modulates key signaling proteins. |
| Clinical Potential | Unexplored. | Investigated as a potential chemotherapeutic and radiosensitizing agent. |
In-Depth Analysis: The Dichloro-Analogue's Potent Anti-Cancer Profile
Extensive research has been dedicated to elucidating the cytotoxic effects of 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ). Studies have consistently demonstrated its ability to inhibit the growth of various cancer cell lines and act as a radiosensitizer, enhancing the efficacy of radiation therapy, particularly in hypoxic tumor environments.
Quantitative Cytotoxicity Data of DCQ
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DCQ against several human cancer cell lines, showcasing its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colon Cancer | Not explicitly stated, but shown to be an effective radiosensitizer. | [1] |
| HCT-116 | Colon Cancer | Not explicitly stated, but shown to induce apoptosis. | [1] |
| HT-29 | Colon Cancer | Most resistant to DCQ + IR treatment among colon cancer lines tested. | [1] |
| C91-PL | Adult T-cell Leukemia (HTLV-1 positive) | Dose-dependent growth inhibition. | [2] |
| HuT-102 | Adult T-cell Leukemia (HTLV-1 positive) | Dose-dependent growth inhibition. | [2] |
| CEM | Adult T-cell Leukemia (HTLV-1 negative) | Dose-dependent growth inhibition. | [2] |
| Jurkat | Adult T-cell Leukemia (HTLV-1 negative) | Dose-dependent growth inhibition. | [2] |
| EMT-6 | Murine Mammary Carcinoma | Used in combination with ionizing radiation to induce DNA damage. | [3] |
Experimental Protocols for DCQ Cytotoxicity Assessment
The cytotoxic and mechanistic effects of DCQ have been investigated using a variety of established experimental protocols.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., DLD-1, HCT-116, HT-29, C91-PL, HuT-102, CEM, Jurkat) and murine mammary adenocarcinoma cells (EMT-6) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were treated with varying concentrations of DCQ, often in combination with ionizing radiation (IR) to assess its radiosensitizing effects.[1][2][3]
Cytotoxicity and Apoptosis Assays:
-
MTT Assay: To determine cell viability and calculate IC50 values.
-
Flow Cytometry: To analyze cell cycle distribution and quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining).[2]
-
ELISA-based Apoptosis Assays: To detect histone-associated DNA fragments, a hallmark of apoptosis.[2]
-
TUNEL Assay: To detect DNA fragmentation in apoptotic cells.[1]
-
Alkaline Comet Assay: To assess DNA damage at the single-cell level.[3]
Western Blot Analysis:
-
To investigate the modulation of key signaling proteins involved in apoptosis and cell cycle regulation, such as p53, p21, Bcl-2, Bax, and HIF-1α.[2][4]
The Enigmatic Dimethyl-Analogue: A Gap in the Literature
In stark contrast to its dichloro-counterpart, there is a significant lack of publicly available scientific literature detailing the cytotoxic properties of this compound. While some studies have explored the biological activities of other 6,7-dimethylquinoxaline derivatives in different contexts, such as kinase inhibition, specific data on the cytotoxicity of the 2-benzoyl-3-phenyl substituted version is not readily found. This knowledge gap presents an opportunity for future research to explore the structure-activity relationship of this class of compounds. The electron-donating nature of the dimethyl groups, in contrast to the electron-withdrawing chloro groups, may lead to different electronic and steric properties, potentially resulting in a distinct biological activity profile.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of DCQ-induced apoptosis and a general experimental workflow for assessing the cytotoxicity of quinoxaline derivatives.
References
- 1. 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester | C19H18N2O2 | CID 10542694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 3. sid.ir [sid.ir]
- 4. 7-benzoyl-3-ethyl-1H-quinoxalin-2-one | C17H14N2O2 | CID 59819754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of synthesized 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research and development needs.
Introduction to Purity Assessment of Quinoxaline Derivatives
Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including roles as anticancer, antiviral, and antibacterial agents. The synthesis of these compounds, such as this compound, necessitates rigorous purity assessment to ensure the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. However, a comprehensive evaluation of its performance against other methods like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for informed decision-making in a drug development pipeline.
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. Below is a comparative summary of HPLC and its alternatives for the analysis of this compound.
Table 1: Quantitative Comparison of Analytical Techniques for Purity Assessment
| Parameter | HPLC (UV-Vis Detection) | TLC-Densitometry | GC-MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 10 - 100 ng/spot | 0.1 - 10 ng/injection (with suitable volatility) | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 50 - 500 ng/spot | 0.5 - 50 ng/injection | ~0.5% (w/w) |
| Precision (RSD%) | < 2% | 5 - 15% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% | 99 - 101% |
| Analysis Time per Sample | 10 - 30 minutes | 30 - 60 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Sample Throughput | High (with autosampler) | Moderate to High | High (with autosampler) | Moderate |
| Destructive/Non-destructive | Destructive | Destructive | Destructive | Non-destructive |
| Structural Information | Limited (Retention Time) | Limited (Rf value) | Yes (Mass Spectrum) | Yes (Chemical Shifts, Coupling) |
Experimental Protocols
A common and effective method for the synthesis of this compound involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Reaction Scheme:
4,5-dimethyl-1,2-phenylenediamine reacts with benzil (1,2-diphenyl-1,2-ethanedione) in the presence of an acid catalyst, followed by oxidation, to yield the target compound.
Procedure:
-
To a solution of 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in ethanol (20 mL), add benzil (1 mmol).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate out.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the quantitative determination of this compound purity.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 254 nm and 317 nm |
| Run Time | 15 minutes |
| Standard Preparation | Prepare a stock solution of the synthesized compound in acetonitrile (1 mg/mL) and dilute to working concentrations (e.g., 1-100 µg/mL). |
| Sample Preparation | Accurately weigh and dissolve the synthesized product in acetonitrile to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. |
Purity Calculation:
The purity of the sample is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
3.3.1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio should be determined experimentally.
-
Procedure: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm). The presence of a single spot indicates a high degree of purity. The retention factor (Rf) value can be calculated for the main spot.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively high molecular weight and potential for thermal degradation of this compound, GC-MS may not be the primary choice for purity analysis without derivatization. However, it can be valuable for identifying volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split/Splitless.
-
Temperature Program: An initial temperature of 150 °C, ramped to 300 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
3.3.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful, non-destructive technique that can provide both structural confirmation and highly accurate purity assessment.[1][2][3][4][5]
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Procedure:
-
Accurately weigh the synthesized compound and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full signal relaxation for accurate integration.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizing the Workflow and Logic
The following diagram illustrates the general workflow for synthesizing and assessing the purity of this compound.
Caption: Experimental workflow for synthesis and purity assessment.
This diagram outlines the logical steps involved in determining the purity of the synthesized compound using HPLC data.
Caption: Logical flow for HPLC-based purity determination.
Conclusion
The purity assessment of synthesized this compound is a critical step in its development as a potential therapeutic agent. While HPLC stands out as a robust, precise, and high-throughput method for routine purity analysis, a multi-faceted approach employing orthogonal techniques provides the most comprehensive characterization. TLC offers a rapid and cost-effective preliminary check, GC-MS is valuable for identifying volatile impurities, and qNMR provides an absolute, non-destructive method for purity determination and structural confirmation. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analytical task at hand, from routine quality control to the rigorous characterization required for regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical vs. experimental absorption and emission spectra of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
Comparison of Spectroscopic Data
A direct comparison between theoretical and experimental data allows for the validation of computational models and provides deeper insights into the electronic transitions of the molecule. The following table illustrates how such a comparison would be structured.
| Parameter | Experimental Value (Analog) | Theoretical Value (Calculated) |
| Absorption Maximum (λmax, abs) | ~370 nm | To be calculated |
| Molar Absorptivity (ε) | To be determined | Not directly calculated |
| Emission Maximum (λmax, em) | ~420 nm | To be calculated |
| Stokes Shift | ~50 nm | To be calculated |
| Quantum Yield (Φ) | To be determined | Not directly calculated |
| Excited State Lifetime (τ) | To be determined | Not directly calculated |
Note: Experimental values are estimations based on similar quinoxaline derivatives found in literature.
Experimental and Theoretical Methodologies
A robust comparison relies on well-documented experimental and computational protocols.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the steps to acquire the absorption and emission spectra of a quinoxaline derivative.
-
Sample Preparation:
-
Dissolve a precisely weighed sample of the quinoxaline derivative (e.g., 1 mg) in a spectroscopic grade solvent (e.g., Dichloromethane, Toluene) to prepare a stock solution of known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions (e.g., 1 µM to 10 µM) to determine the linear range of absorbance.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Measure the absorption spectrum of the sample solution in a quartz cuvette with a 1 cm path length.
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.
-
-
Fluorescence Emission Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λmax, abs).
-
Record the emission spectrum over a suitable wavelength range.
-
Identify the wavelength of maximum emission (λmax, em).
-
To determine the fluorescence quantum yield (Φ), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) and the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Theoretical Protocol: Computational Spectroscopy
Time-Dependent Density Functional Theory (TDDFT) is a powerful method for predicting the electronic absorption and emission spectra of organic molecules.[1][2]
-
Ground State Geometry Optimization:
-
The molecular geometry of the quinoxaline derivative is first optimized in its ground state (S0).
-
A common level of theory for this is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311G(d,p).[2]
-
-
Excited State Calculations (Absorption):
-
Using the optimized ground state geometry, single-point TDDFT calculations are performed to predict the vertical excitation energies and oscillator strengths.
-
Functionals like CAM-B3LYP are often used for charge-transfer excitations, which are common in such molecules.[2] The polarizable continuum model (PCM) can be employed to simulate solvent effects.[2]
-
The calculated excitation with the highest oscillator strength corresponds to the main absorption band (λmax, abs).
-
-
Excited State Geometry Optimization (Emission):
-
To predict the emission spectrum, the geometry of the first excited state (S1) is optimized.
-
This is done using TDDFT, specifying the optimization of the first root.
-
-
Emission Energy Calculation:
-
A single-point TDDFT calculation is then performed on the optimized S1 geometry to determine the energy of the transition back to the ground state. This corresponds to the emission maximum (λmax, em).
-
Comparative Workflow
The following diagram illustrates the workflow for a comprehensive comparison of theoretical and experimental spectroscopic data.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Conclusion
The synergy between experimental measurements and theoretical calculations provides a powerful approach to understanding the photophysical properties of novel quinoxaline derivatives. While experimental data for 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline is not currently available, the protocols and workflow outlined in this guide offer a clear path for researchers to conduct such a comparative study. This approach not only validates theoretical models but also accelerates the rational design of new molecules with tailored photophysical properties for applications in drug development and materials science.
References
Isomeric purity analysis of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
A comprehensive guide to the isomeric purity analysis of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, offering a comparative overview of analytical methodologies for researchers, scientists, and professionals in drug development.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The specific compound, this compound, is synthesized from the condensation of 4,5-dimethyl-1,2-phenylenediamine and benzil. Due to the nature of this synthesis, the primary isomeric impurity of concern is the positional isomer, 2-Benzoyl-3-phenyl-5,6-dimethylquinoxaline. The accurate determination of isomeric purity is critical as different isomers can exhibit varied pharmacological and toxicological profiles.
This guide provides a comparative analysis of key analytical techniques for the isomeric purity assessment of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.
Analytical Workflow for Isomeric Purity
The logical workflow for determining the isomeric purity of this compound involves a multi-step process, from initial characterization to quantitative purity assessment.
References
Safety Operating Guide
Proper Disposal of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline waste with other chemical waste streams.
-
It should be treated as hazardous chemical waste .
-
Segregate solid waste from liquid waste.
2. Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
For solid waste, a high-density polyethylene (HDPE) or glass container is suitable.
-
For solutions, use a container compatible with the solvent used.
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Your name and laboratory contact information.
-
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within your laboratory.
-
Ensure the storage area is away from incompatible materials.
-
Keep containers closed at all times, except when adding waste.
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Follow your institution's specific procedures for waste pickup requests.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Key Experimental and Safety Data
While specific quantitative data for this compound is not available, the table below summarizes key safety considerations based on the parent compound, quinoxaline, and general principles for similar aromatic compounds.
| Parameter | Information / Precaution |
| Physical State | Likely a solid at room temperature. |
| Solubility | Expected to be sparingly soluble in water. Soluble in many organic solvents. |
| Toxicity | The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or in contact with skin. |
| Environmental Hazards | Quinoxaline and its derivatives can be toxic to aquatic life. Prevent release to the environment. |
| Fire Hazards | Likely combustible. Keep away from heat, sparks, and open flames. In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety office for detailed procedures and regulatory requirements in your location.
Essential Safety and Operational Guide for 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling chemical compounds. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for similar chemical structures.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Hands | Disposable Nitrile or Neoprene Gloves | Inspect gloves for any damage before use. Double-gloving is recommended for enhanced protection. Change gloves immediately if contaminated and after each use.[1][2] |
| Eyes | Chemical Splash Goggles or Safety Glasses | Must meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1][3] |
| Body | Laboratory Coat | A flame-resistant (e.g., Nomex®) lab coat is preferable. It should be fully buttoned to cover as much skin as possible.[1] |
| Respiratory | Respirator (if necessary) | Use a respirator if engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or fumes. Annual medical evaluations and fit testing may be required.[1] |
| Feet | Closed-toe Shoes | Shoes must cover the entire foot; no open-toed or perforated shoes are allowed.[1] |
Experimental Protocols: Safe Handling of a Solid Chemical Compound
The following is a step-by-step protocol for the safe handling of a solid chemical compound like this compound in a research laboratory.
Preparation and Weighing
-
Work Area Preparation : Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Gather Materials : Assemble all necessary equipment, including spatulas, weighing paper or boats, and appropriate containers with secure lids.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Weighing the Compound :
-
Tare the balance with the weighing boat.
-
Carefully use a clean spatula to transfer the desired amount of the solid compound to the weighing boat.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize inhalation risk.
-
Record the weight and securely close the primary container of the chemical.
-
Dissolution and Transfer
-
Solvent Addition : In the fume hood, add the desired solvent to the vessel containing the weighed solid.
-
Dissolving the Compound : Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator or vortex mixer, ensuring the container is sealed.
-
Transferring the Solution : Use a clean pipette or syringe to transfer the solution. Ensure the transfer is done slowly to avoid splashing.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Solid Waste : Dispose of contaminated weighing paper, gloves, and other solid materials in a designated solid chemical waste container.
-
Liquid Waste : Unused or waste solutions should be collected in a clearly labeled hazardous waste container. The label should include the chemical name and concentration.
-
Sharps : Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
-
-
Container Management : Ensure all waste containers are properly sealed and stored in a designated secondary containment area until they are collected by institutional environmental health and safety personnel.
-
Decontamination : Clean all non-disposable equipment and the work area thoroughly with an appropriate solvent and cleaning agent.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of a chemical compound in a laboratory setting.
Caption: Workflow for Safe Chemical Handling in a Laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
